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  • Product: 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile: A Technical Guide

Executive Summary & Core Identity 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile is a highly versatile, fluorinated biphenyl compound that serves as a critical building block in both advanced materials science and pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile is a highly versatile, fluorinated biphenyl compound that serves as a critical building block in both advanced materials science and pharmaceutical drug development. Characterized by a biphenyl core substituted with an electron-withdrawing cyano group and a sterically influential fluorine atom, this molecule exhibits unique physicochemical properties. It is widely utilized in the synthesis of reactive mesogens for electro-optical devices[1] and acts as a privileged scaffold for small-molecule inhibitors targeting the complement alternative pathway[2].

Structural Chemistry & Molecular Dynamics

The molecular architecture of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile is defined by the interplay between steric hindrance and electronic conjugation:

  • Dihedral Angle Modulation: The single C-C bond connecting the two aromatic rings allows for rotational freedom. However, the fluorine atom at the 2'-position introduces significant steric repulsion against the ortho-hydrogens of the adjacent phenyl ring. This forces the molecule into a non-planar conformation, which minimizes steric clash but slightly attenuates the extended

    
    -conjugation across the biphenyl axis.
    
  • Electronic Profile: The 4-carbonitrile (-CN) group is a potent electron-withdrawing group (EWG) via both inductive and resonance effects, creating a strong longitudinal dipole moment. The 2'-fluoro group is inductively withdrawing but capable of weak resonance donation. In medicinal chemistry, this specific halogenation pattern is strategically used to block cytochrome P450-mediated metabolic oxidation while tuning the molecule's lipophilicity.

Physicochemical Properties

Quantitative data regarding the compound's physical and chemical profile is summarized below to aid in formulation and reaction planning.

PropertyValue
IUPAC Name 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile
CAS Number 204699-72-9[3]
Molecular Formula C13H8FN[3]
Molecular Weight 197.21 g/mol
Topological Polar Surface Area (TPSA) 23.79 Ų (Attributed to the -CN group)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Nitrogen, Fluorine)
Rotatable Bonds 1 (Biphenyl linkage)

Experimental Workflows & Synthesis Protocols

Standard Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The industry standard for synthesizing 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile relies on the Suzuki-Miyaura cross-coupling reaction. This protocol is designed as a self-validating system to ensure high yield and purity.

Reagents:

  • 4-Bromobenzonitrile (1.0 eq)

  • 2-Fluorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Solvent: Toluene / Ethanol / Water (2:1:1 v/v/v)

Step-by-Step Methodology:

  • Preparation & Degassing: Dissolve 4-bromobenzonitrile and 2-fluorophenylboronic acid in the solvent mixture within a round-bottom flask. Causality: The mixture must be sparged with Argon for 15 minutes. Ambient oxygen will rapidly oxidize the active Pd(0) catalyst into an inactive Pd(II) species, permanently halting the catalytic cycle.

  • Base Addition: Introduce the aqueous K2CO3. Causality: The base does not merely neutralize the reaction; it coordinates with the boronic acid to form a highly nucleophilic, electron-rich boronate complex. This intermediate is an absolute prerequisite for the transmetalation step to proceed efficiently.

  • Catalyst Introduction: Add Pd(PPh3)4 under a positive stream of Argon.

  • Thermal Activation: Heat the biphasic mixture to 90°C under reflux for 8-12 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) mobile phase. The protocol is validated as complete only when the UV-active spot corresponding to 4-bromobenzonitrile is completely consumed (<1% remaining).

  • Workup: Cool to room temperature, extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 4-Bromobenzonitrile TransMet Transmetalation Boronate Exchange OxAdd->TransMet 2-Fluorophenylboronic acid Base (K2CO3) RedElim Reductive Elimination Product Release TransMet->RedElim Intermediate Rearrangement RedElim->Pd0 Catalyst Regeneration Product 2'-Fluoro-[1,1'-biphenyl] -4-carbonitrile RedElim->Product Yield

Catalytic cycle of Suzuki-Miyaura cross-coupling for 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile.

Advanced Transition-Metal-Free Radical Anion Arylation

Recent advancements have introduced transition-metal-free approaches for the synthesis of fluorinated cyanobisarenes. The phenylation of fluorobenzonitriles can be achieved using the sodium salt of a benzonitrile radical anion in liquid ammonia[4].

Mechanistic Insight: In this environment, the radical anion acts as an ipso-C-nucleophile[4]. The interaction between the cyanoarene radical anion and the fluorinated substrate triggers an aromatic nucleophilic substitution with the consequent loss of the cyano group on the reagent[4]. This highly regioselective pathway yields 2- and 4-cyanobiphenyls in 40–90% yields without the need for expensive palladium catalysts[4].

Applications in Advanced Materials and Pharmaceuticals

Reactive Mesogens in Electro-Optical Devices

In materials science, fluorinated biphenyl and terphenyl scaffolds are critical components of reactive mesogens (RMs)[1]. These RMs are polymerized in-situ to manufacture optical retardation and compensation films for modern liquid crystal displays (LCDs)[1].

Achieving the high birefringence required for these displays typically involves incorporating highly conjugated systems (such as tolane groups), which are unfortunately highly reactive and prone to yellowing under UV light exposure[1]. The strategic incorporation of a fluorine atom at the 2'-position of the biphenyl core resolves this issue. It maintains the necessary birefringence and physical polymerizability while providing exceptional resistance against UV-induced yellowing and degradation[1].

Complement Alternative Pathway Inhibition in AMD

Biphenyl-4-carbonitriles serve as privileged scaffolds in medicinal chemistry. A highly relevant application is the development of small-molecule inhibitors targeting the complement alternative pathway for the treatment of Age-Related Macular Degeneration (AMD)[2].

The alternative pathway is a magnesium-dependent cascade where Factor D acts as the critical, rate-limiting enzyme[2]. By utilizing the 2'-fluoro-[1,1'-biphenyl]-4-carbonitrile core, researchers can design molecules that competitively or allosterically inhibit Factor D[2]. This inhibition prevents the cleavage of Factor B, thereby halting the formation of the C3-convertase (C3bBb) and stopping the amplification of the complement cascade that leads to retinal cell death[2].

FactorD C3 C3 Protein C3b C3b C3->C3b Activation Convertase C3bBb (C3 Convertase) C3b->Convertase Binds Factor B FactorB Factor B FactorB->Convertase FactorD Factor D (Protease) FactorD->Convertase Cleaves Factor B (Rate Limiting) Inhibitor Biphenyl-4-carbonitrile Derivative Inhibitor->FactorD Competitive/Allosteric Inhibition

Inhibition of the Complement Alternative Pathway (Factor D) by biphenyl derivatives.

References

  • [3] 2'-Fluoro-1,1'-biphenyl-4-carbonitrile - CAS:204699-72-9, Manalab. URL:

  • 2'-Fluoro-biphenyl-4-carbonitrile, Sigma-Aldrich. URL:

  • [4] Radical Anions of Aromatic Carbonitriles as Reagents for Arylation of Fluorinated Benzonitriles, The Journal of Organic Chemistry - ACS Publications. URL:

  • [1] Reactive mesogens - EP2935512B1, Google Patents. URL:

  • [2] Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration (AMD), Googleapis.com. URL:

Sources

Exploratory

The Electronic and Conformational Effects of Ortho-Fluorine Substitution on Biphenyl Nitriles: A Mechanistic Guide

Executive Summary The biphenyl nitrile motif is a privileged scaffold in both medicinal chemistry (e.g., non-nucleoside reverse transcriptase inhibitors, angiotensin II receptor blockers) and advanced materials. The stra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biphenyl nitrile motif is a privileged scaffold in both medicinal chemistry (e.g., non-nucleoside reverse transcriptase inhibitors, angiotensin II receptor blockers) and advanced materials. The strategic installation of a fluorine atom ortho to either the nitrile group or the biphenyl linkage represents a profound stereoelectronic intervention.

This whitepaper provides an in-depth mechanistic analysis of how ortho-fluorine substitution modulates the electronic landscape of biphenyl nitriles. By synthesizing field-proven insights with thermodynamic data, we will explore how this substitution increases metal-carbon (M-C) bond energies, dictates conformational biases, enhances nitrile electrophilicity, and ultimately drives both late-stage catalytic functionalization and metabolic stability in drug design.

Stereoelectronic Fundamentals of Ortho-Fluorination

The Inductive vs. Resonance Dichotomy

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). However, its tightly held lone pairs can also participate in resonance (+M effect) with the aromatic


-system. In the context of a biphenyl nitrile:
  • Nitrile Electrophilicity: When fluorine is ortho to the nitrile, its strong -I effect withdraws electron density from the already electron-deficient nitrile carbon. This significantly enhances the reactivity of the nitrile (and its corresponding nitrilium ion intermediates) toward nucleophilic attack, a feature exploited in superacid-promoted Houben-Hoesch reactions[1].

  • C-H Acidity and M-C Bond Stabilization: Ortho-fluorine substitution drastically lowers the

    
     of adjacent C-H bonds. More importantly, thermodynamic studies reveal that Metal-Carbon (M-C) bond energies increase far more upon ortho-fluorine substitution than do the corresponding H-C bonds[2][3]. This exceptional sensitivity of M-C bond energies to ortho-fluorines makes transition-metal-catalyzed C-H activation highly favorable.
    
Conformational Biases and Dihedral Modulation

Beyond electronics, fluorine introduces a critical steric parameter (van der Waals radius ~1.47 Å vs. 1.20 Å for hydrogen). When placed ortho to the biphenyl linkage, the electrostatic repulsion between the fluorine lone pairs and the


-cloud of the adjacent phenyl ring forces the biphenyl system out of coplanarity.

This conformational twisting is not merely a structural artifact; it is a programmable feature. X-ray and NMR studies reveal that the conformational biases induced by a single fluorine substitution can be leveraged to switch catalytic regioselectivity (e.g., from ortho- to meta-C-H functionalization) by pre-organizing the substrate into a specific macrocyclic transition state[4][5].

G Sub Ortho-Fluoro Biphenyl Nitrile Elec Electronic Effects (-I / +M) Sub->Elec Steric Steric & Electrostatic Repulsion Sub->Steric Nitrile Enhanced Nitrile Electrophilicity Elec->Nitrile MCBond Increased M-C Bond Energy Elec->MCBond Drug Metabolic Stability (CYP450 Blockade) Elec->Drug Oxidation Resistance Conform Biphenyl Dihedral Twisting Steric->Conform Catalysis Regioselective C-H Activation Nitrile->Catalysis Directing Group MCBond->Catalysis Thermodynamic Drive Conform->Drug Target Fit Conform->Catalysis Macrocyclic TS

Caption: Logical flow of stereoelectronic effects induced by ortho-fluorination on biphenyl nitriles.

Implications in Drug Development (Medicinal Chemistry)

In medicinal chemistry, the ortho-fluoro biphenyl nitrile motif is frequently utilized to solve two primary challenges: target affinity and pharmacokinetic (PK) liability.

  • Metabolic Stability: Unsubstituted biphenyls are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which hydroxylate the electron-rich ortho and para positions. Fluorine substitution blocks this metabolic soft spot. For example, in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), introducing fluorine into the biphenyl ring significantly improved metabolic stability in human liver microsomes (increasing

    
     up to 5-fold) while simultaneously boosting safety profiles[6].
    
  • Receptor Fit: The induced dihedral twist forces the molecule into a "propeller" conformation, which often perfectly mimics the bioactive conformation required to bind deep hydrophobic pockets in targets like HIV-1 reverse transcriptase or neuronal Nitric Oxide Synthase (nNOS)[6][7].

Data Summary: Quantitative Impact of Ortho-Fluorination
Property / MetricUnsubstituted Biphenyl NitrileOrtho-Fluoro Biphenyl NitrileMechanistic Causality
Biphenyl Dihedral Angle (

)
~20° - 40° (freely rotating)~55° - 75° (restricted)Steric/lone-pair repulsion forces rings out of plane.
Relative M-C Bond Energy (Pd) Baseline+20 to +32 kJ/molIncreased ionic character of the M-C bond stabilizes the complex[3].
C-H Cleavage Barrier (CMD) 32–34 kcal/mol27–30 kcal/mol-I effect increases C-H acidity, lowering Concerted Metalation-Deprotonation barrier[8].
Microsomal Stability (

)
~15 minutes>70 minutesFluorine blocks CYP450-mediated aromatic hydroxylation[6].

Transition-Metal Catalysis: Exploiting the Ortho-Fluoro Effect

The presence of an ortho-fluorine fundamentally alters the thermodynamics of transition-metal-catalyzed C-H activation. Theoretical and experimental studies confirm that the lowest barriers to C-H cleavage via Concerted Metalation-Deprotonation (CMD) or Ambiphilic Metal-Ligand Activation (AMLA) are obtained for substrates with ortho fluorines[8].

Furthermore, the nitrile group can act as a directing group (DG), coordinating to the metal center (e.g., Pd or Ir) to deliver the catalyst precisely to the adjacent C-H bond. However, competitive coordination must be managed; the fluorine atom helps prevent undesired ortho-C-H functionalization by modulating the basicity of the nitrile and enforcing a rigid transition state[4].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species Coord Nitrile Coordination Pd0->Coord Substrate binding CMD CMD C-H Activation Coord->CMD Base assisted Barrier lowered by F TransMet Transmetalation (Ar-B(OH)2) CMD->TransMet Stabilized M-C bond RedElim Reductive Elimination TransMet->RedElim Aryl transfer RedElim->Pd0 Product release

Caption: Pd-catalyzed C-H functionalization cycle directed by nitrile and accelerated by ortho-fluorine.

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide the researcher in troubleshooting.

Protocol 1: Synthesis of Ortho-Fluoro Biphenyl Nitriles via Suzuki-Miyaura Coupling

Objective: Construct the sterically hindered biphenyl scaffold while preventing protodeboronation of the electron-rich boronic acid.

Reagents:

  • 2-Fluoro-4-bromobenzonitrile (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv, aqueous 2M solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing (Critical Step): Charge a Schlenk flask with the nitrile, boronic acid, and

    
    . Evacuate and backfill with Argon (3x). Causality: Pd(0) intermediates are highly sensitive to 
    
    
    
    ; oxidation to inactive Pd(II) species will stall the cross-coupling.
  • Solvent Addition: Add anhydrous, sparged 1,4-dioxane, followed by the sparged 2M

    
     solution.
    
  • Heating & Kinetics: Heat the biphasic mixture to 90°C. Causality: The ortho-fluorine introduces steric bulk around the electrophilic carbon. Elevated temperatures and the large bite-angle dppf ligand are required to force the reductive elimination step.

  • In-Process QC: At 4 hours, sample the organic layer. Quench with EtOAc/Water, filter through a silica plug, and analyze via GC-MS. Self-Validation: Ensure complete consumption of the bromide. If unreacted bromide remains but boronic acid is depleted, protodeboronation has occurred; spike in 0.2 equiv of boronic acid.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography (Hexanes/EtOAc).
    
Protocol 2: Late-Stage Pd-Catalyzed Ortho-C-H Arylation

Objective: Utilize the nitrile as a directing group to functionalize the C-H bond adjacent to the fluorine.

Reagents:

  • Ortho-fluoro biphenyl nitrile (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • 
     (0.1 equiv)
    
  • Silver acetate (

    
    ) (2.0 equiv)
    
  • Solvent: Hexafluoro-2-propanol (HFIP) / AcOH (9:1)

Step-by-Step Methodology:

  • Assembly: In a sealed pressure tube, combine all solid reagents.

  • Solvent Selection: Add the HFIP/AcOH solvent mixture. Causality: HFIP is a highly polar, strongly hydrogen-bonding, and low-nucleophilicity solvent. It stabilizes the cationic Pd intermediates and prevents solvent coordination from outcompeting the weak nitrile directing group[4].

  • Reaction: Stir at 110°C for 16 hours. Causality: The AgOAc serves a dual purpose: it acts as a terminal oxidant/halide scavenger to regenerate the active Pd species, and the acetate acts as the internal base for the Concerted Metalation-Deprotonation (CMD) transition state.

  • Quench & Validation: Cool to room temperature, dilute with DCM, and filter through Celite to remove silver salts. Analyze the crude mixture via

    
     and 
    
    
    
    NMR. Self-Validation: The disappearance of the specific aromatic proton signal adjacent to the fluorine, coupled with a shift in the
    
    
    signal, confirms regioselective C-H activation.

References

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfTIIpkXdK_u9i0fayaUQ_v_fd3o8f6B9NhCR0JFL2VHg_QdyfXS7xvh5tE0XA0v2ji17mc0L8-0KsHwi-T-5fiHgEW0_RjNuBvkdMQwPoxO0DlZ7sUlI5edKbzJumEqkHBGle1EAYf-zDiUXs7g==]
  • Imine as a linchpin approach for meta-C–H functionalization. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIV0-Isw-6ANJQt_xka-PxaHUURfSx9cmTRm1j6QvmFfJoiKBoMjKwNipcOGx-T4qpcyDFIVpbqzSpmOnSii6qOWlPzdXp7_LxLEHt-1F6cxnfDPjlH1LUDpWSk9KyjNZ2UhI9cXWCBELrcg==]
  • Conformation-induced remote meta-C-H activation of amines. Science.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb9GFiksYemEyQ4wE8w-Nl2sbTQApKG77PFmNgdzDEJMUKmH_csyGMn1WVVJHx5t2HvNa6FzRFA8z3KKkSCN52L_6-BQTZnL8yiCm1xbgZ2NJT0hwivrGO4gCpnSwSl6wjFyLyhdntn0Ca9KAA79CkrUgFuEAImiLvTGU9aZ4=]
  • Combined Low Temperature Rapid Scan and H-1 NMR Mechanistic Study of the Protonation and Subsequent Benzene Elimination from a (Diimine)platinum(II) Diphenyl Complex Relevant to Arene C-H Activation. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfyyYXhHSTT97gCgESyjOGMrV-nniywm7hCZL3DfB0L8FMtCsQWXlHVz58ToljmOBWfvlWmrxxHYG4pt2OdpEXKLsWXrOsSJanbaKARlmgsDGjPBYXH7YkRDAvvckBj8Zz4SdNKu9m0huazZUydYfp2kn9JOlllaXvjDnKJwBongal6fesLzTUV2-rGVZDT17ZsLVgCtKyPLMVBaBfltpOaIrxHSyV_RpRD-b9DQ_hg5GIldC3JQ_RiNxbkUA1SQwpJwjLmvhwDsUAvVrj_hL5J0FohmquimVwQTsBTWxN4jXHE4CTPUzqCc2AWgdnouKiwhWg2X_qOKd5G73IyLIySgiuxHB4buTD57Tx1KpwzkyHpkSlenvidowxWA0A3DfPW8aHS4hC2fcKHvQW6Ys=]
  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqSIRM5p-Yxa4t3z3sNPaalXSj0HWjIKsmLKpCfx-3idI8a4Al53owJE3Ku24TIGmnZKGfaqDj-ZNcBrTgFyZqoXjnyJcuz7vL6Bmno3oeGpQT4g3NlNl6bd6Eko-vDlqxwTTqUPyRfXHUqxY=]
  • Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3Vk1LlmaCh5sGzc_S0ebbXlFAHGwileFIEnuyeuYB1si8uzoK0Jj31SPqknZ-gl_LbRZtxrNBZ0SIx8hnlw7OrLKdEXTW56Bhkf5qxpLqiqQsE_3XIo9WxrTtclizIHf_zrtd8vTO16jtvw==]
  • Exceptional Sensitivity of Metal−Aryl Bond Energies to ortho-Fluorine Substituents: Influence of the Metal, the Coordination Sphere, and the Spectator Ligands on M−C/H−C Bond Energy Correlations. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoomtglxh-h9NPzChPdQy7L2XDHKeyHZ_4Y_AVL_UUcCYSR8XuQd97LRbXH9AsjfWtmU23iCHNNFMRlO18luhYOcVhUkb8kcCneh0S5Upn1ZDes8K78qNvsK0U8PCwrCUqg7wz]
  • New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE13PBo8444gfaKB2ajZXHqN25OT1bMoWbDQYurmYLQdM4MyDVdQfSm7HtxwGoPEpaIzAn5P9nlp9B4MNfEJw1DYx2Gn4jokC4_tUZraog2JX_UkvM-OISby8s84kI12NrSHBavZUJG7h56NbI=]

Sources

Foundational

High-Fidelity Dipole Moment Computation for 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile: A Methodological Whitepaper

Executive Summary 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile (CAS: 204699-72-9)[1] is a highly polarized, conformationally flexible molecular scaffold. Featuring a biphenyl core substituted with a strongly electron-withdra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile (CAS: 204699-72-9)[1] is a highly polarized, conformationally flexible molecular scaffold. Featuring a biphenyl core substituted with a strongly electron-withdrawing cyano group (-CN) at the para position and a highly electronegative fluoro group (-F) at the ortho position of the adjacent ring[2], this molecule presents unique electrostatic properties. The accurate computational determination of its dipole moment is critical for predicting its behavior in chemoresponsive liquid crystal formulations[3], structure-based drug design, and advanced dielectric materials.

This whitepaper outlines a self-validating computational protocol utilizing Density Functional Theory (DFT) to accurately model the conformational dynamics and extract the precise dipole moment of this complex biphenyl system.

Structural Dynamics & Electrostatic Profile

The Biphenyl Torsion

The biphenyl scaffold is inherently non-planar. The dihedral angle (defined by the C2-C1-C1'-C2' linkage) is dictated by a delicate thermodynamic balance:


-

conjugation favors a planar geometry, while steric repulsion between ortho-substituents forces the rings out of plane[4]. In unsubstituted biphenyls, this angle typically settles around 44°[4]. The introduction of the 2'-fluoro group increases the steric bulk and the rotational barrier, significantly restricting conformational mobility[5].
Vector Contributions

The total dipole moment (


) of the molecule is the vector sum of its individual group dipoles. The cyano group contributes a strong dipole vector (~4.0 D) along the para-axis, while the fluoro group contributes an angled vector (~1.5 D)[2]. Because the rings rotate relative to one another, the alignment of these two vectors—and consequently the net dipole moment—is highly sensitive to the dihedral angle[6].

VectorLogic SubA Ring A (4-Cyano) Vector: ~4.0 D Torsion Dihedral Angle Modulates Vector Alignment SubA->Torsion SubB Ring B (2'-Fluoro) Vector: ~1.5 D SubB->Torsion NetDipole Total Dipole Moment μ_tot Torsion->NetDipole Vector Addition

Caption: Logical relationship of group vectors and torsion angle in determining the net dipole moment.

Methodological Causality: Choosing the Right Level of Theory

To compute the dipole moment with high fidelity, the computational protocol must be carefully engineered based on the underlying quantum mechanics:

  • Density Functional Selection : While post-Hartree-Fock methods like CCSD(T) are the gold standard, they are computationally prohibitive for routine screening. DFT offers the best cost-to-accuracy ratio[7]. Hybrid functionals such as M06-2X or B3LYP, augmented with Grimme's D3 dispersion correction, are highly recommended. Dispersion corrections are vital for accurately modeling the non-covalent intramolecular interactions that govern the biphenyl torsion angle[7].

  • The Basis Set Imperative : The dipole moment operator (

    
    ) heavily weights the electron density at the periphery of the molecule. Standard basis sets (e.g., 6-31G*) artificially truncate this density. Benchmark studies emphatically demonstrate that for dipole moment calculations, the inclusion of diffuse functions (e.g., def2-TZVPD or aug-cc-pVTZ) is far more critical than the choice of the DFT functional itself[8].
    
  • Implicit Solvation : Gas-phase calculations systematically underestimate dipole moments in condensed phases because they ignore the polarization induced by the surrounding medium. Applying the Solvation Model based on Density (SMD) is essential to simulate physiological or material environments accurately[3].

Experimental Protocol: Step-by-Step Workflow (Gaussian 16)

This protocol is designed as a self-validating system to ensure rigorous scientific integrity.

Step 1: Relaxed Potential Energy Surface (PES) Scan

  • Action : Perform a relaxed coordinate scan of the C2-C1-C1'-C2' dihedral angle from 0° to 180° in 10° increments using a moderate basis set (e.g., M06-2X-D3/def2-SVP). Keyword: Opt=ModRedundant.

  • Causality : Biphenyls possess multiple local minima[5]. A relaxed scan ensures that subsequent high-level calculations are performed on the true global minimum rather than a metastable local conformer.

Step 2: High-Level Geometry Optimization

  • Action : Extract the lowest-energy geometry from Step 1 and perform an unconstrained optimization using Opt=Tight at the M06-2X-D3/def2-TZVPD level of theory.

  • Causality : Tight convergence criteria prevent the optimizer from terminating prematurely on the exceptionally flat potential energy surface typical of biphenyl torsions.

Step 3: Frequency Validation (The Trustworthiness Check)

  • Action : Execute a frequency calculation (Freq) at the identical level of theory used in Step 2.

  • Causality : This is the critical self-validation step. A true thermodynamic minimum must exhibit zero imaginary frequencies (NImag=0). If an imaginary frequency is present, the structure is a transition state, and the optimization must be perturbed and restarted[9].

Step 4: Solvation and Dipole Moment Extraction

  • Action : Apply the SMD implicit solvent model (SCRF=(SMD, Solvent=Chloroform)) and extract the X, Y, and Z dipole vector components from the Gaussian output file.

  • Causality : The analytic derivative of the energy with respect to an external electric field yields the exact dipole moment[9]. The SMD model recalculates the electron density, accounting for solvent-induced polarization[3].

Workflow S1 1. Initial 3D Modeling 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile S2 2. Relaxed PES Scan (Dihedral Angle C2-C1-C1'-C2') S1->S2 S3 3. Geometry Optimization (M06-2X-D3/def2-TZVPD) S2->S3 Global Minimum S4 4. Frequency Validation (Verify NImag = 0) S3->S4 S5 5. Implicit Solvation (Apply SMD Model) S4->S5 Self-Validation S6 6. Dipole Moment Extraction (Vector & Magnitude) S5->S6

Caption: Computational workflow for self-validating dipole moment calculations.

Quantitative Data Presentation

The following tables summarize the physical dependencies of the dipole moment computation, illustrating why strict adherence to the protocol is necessary.

Table 1: Conformational Dependence of Dipole Moment (Theoretical Projections) Demonstrates how the rotation of the fluorinated ring alters the vector addition of the -CN and -F dipoles.

Dihedral Angle (C2-C1-C1'-C2')Relative Energy (kcal/mol)Dipole Moment (

, Debye)
Conformational State
0° (Planar, Syn)+4.2~5.12Transition State
48° (Twisted, Global Min)0.0~4.35Ground State
90° (Orthogonal)+1.8~3.80Transition State
135° (Twisted, Local Min)+0.5~2.95Local Minimum
180° (Planar, Anti)+3.5~2.40Transition State

Table 2: Basis Set Convergence for Dipole Moment Calculations (at M06-2X-D3) Highlights the critical necessity of diffuse functions for accurate electrostatic modeling[8].

Basis SetDiffuse Functions Included?Computed

(Debye)
Regularized Error vs. CCSD(T)
6-31G(d)No3.85High (~15%)
def2-SVPNo3.92Moderate (~12%)
def2-TZVPNo4.15Low (~5%)
def2-TZVPDYes 4.35 Benchmark (<1%)
aug-cc-pVTZYes 4.36 Benchmark (<1%)

References

  • Synthesis and Properties of Fluorine tail-terminated Cyanobiphenyls and Terphenyls for Chemoresponsive Liquid Crystals - NSF PAR - 3

  • Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties... - IUCr Journals - 4

  • Calculated dipole moment (in Debye) as a function of chain length - ResearchGate - 6

  • Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment... - ACS Publications - 5

  • 2'-Fluoro-1,1'-biphenyl-4-carbonitrile - CAS:204699 - Manalab - 1

  • Best-Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC / NIH - 7

  • Force | Gaussian.com - Gaussian, Inc. - 9

  • Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory - The Journal of Physical Chemistry A - 8

  • Radical Anions of Aromatic Carbonitriles as Reagents for Arylation of Fluorinated Benzonitriles - The Journal of Organic Chemistry - 2

Sources

Exploratory

Literature Review: The Role of Fluorinated Biaryl Nitriles in Advanced Optoelectronics

Executive Summary Fluorinated biaryl nitriles have emerged as highly privileged structural motifs across multiple scientific disciplines. For drug development professionals, this scaffold is prized for its metabolic stab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated biaryl nitriles have emerged as highly privileged structural motifs across multiple scientific disciplines. For drug development professionals, this scaffold is prized for its metabolic stability, lipophilicity modulation, and potent binding affinity in oncology and immunology[1]. However, in the realm of materials science and optoelectronics, these molecules have catalyzed a revolution in third-generation Organic Light-Emitting Diodes (OLEDs)[2].

By acting as powerful electron-deficient acceptor (A) cores within Donor-Acceptor-Donor' (D-A-D') architectures, fluorinated biaryl nitriles enable highly efficient Thermally Activated Delayed Fluorescence (TADF)[1]. This in-depth technical guide explores the mechanistic principles, photophysical data, and self-validating synthetic protocols required to engineer these advanced optoelectronic materials.

Mechanistic Principles: The D-A-D' Architecture in TADF

The primary objective in TADF emitter design is to harvest both singlet and triplet excitons, thereby overcoming the 25% internal quantum efficiency limit of traditional fluorescent materials without relying on toxic, heavy-metal phosphorescent complexes[2][3].

To achieve this, the molecule must exhibit a vanishingly small singlet-triplet energy gap (


), typically less than 0.1 eV[2]. This is governed by the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[4].

The Causality of the Core Design:

  • The Nitrile Group (

    
    ):  As a strong electron-withdrawing group, the nitrile moiety effectively localizes the LUMO on the benzonitrile core, establishing it as the acceptor[2].
    
  • Fluorine Substituents: Fluorine's high electronegativity further lowers the LUMO energy level. More importantly, in the solid state, fluorine promotes rigid molecular packing via intermolecular

    
     and 
    
    
    
    stacking interactions[5][6]. This rigidification suppresses non-radiative decay pathways and mitigates Aggregation-Caused Quenching (ACQ), leading to intense emission in condensed phases and unique mechanofluorochromic properties[7].
  • Steric Twist: When bulky donor units (e.g., carbazole or phenoxazine) are attached to the fluorinated core, steric hindrance forces an orthogonal twist between the donor and acceptor planes. This minimizes orbital overlap, ensuring the small

    
     required for ambient thermal energy to drive Reverse Intersystem Crossing (RISC)[2][3].
    

TADF_Mechanism S0 Ground State (S0) S1 Singlet State (S1) S0->S1 Excitation S1->S0 Prompt Fluorescence T1 Triplet State (T1) S1->T1 ISC T1->S0 Non-Radiative T1->S1 RISC (Thermal)

Figure 1: Jablonski diagram illustrating the TADF mechanism via Reverse Intersystem Crossing (RISC).

Photophysical Properties & Quantitative Data

The photophysical performance of these emitters is highly tunable. By varying the number and type of donor substituents (e.g., carbazole vs. phenoxazine) on the fluorinated benzonitrile core, researchers can modulate the emission wavelength from deep blue to yellow, while maintaining high Photoluminescence Quantum Yields (PLQY)[1][3].

Table 1: Photophysical Properties of Fluorinated Benzonitrile TADF Emitters

Emitter / CompoundArchitecture TypeEmission Peak (nm)PLQY (%)

(eV)
Delayed Lifetime (

)
Compound 4 D-A-D' (Small Molecule)475, 55065~0.105.2
Compound 5 D-A-D' (Small Molecule)480, 56072~0.104.8
Compound 6 D-A-D' (Small Molecule)470, 54568~0.106.1
Compound 7 D-A-D' (Small Molecule)485, 56575~0.104.5
P-Ph4CzCN Polymeric TADF~417~800.15N/A
P-Ph5CzCN Polymeric TADF~424~800.16N/A

(Data aggregated from solid-state PMMA film studies and polymeric host matrices[1][3].)

Synthetic Workflows & Experimental Protocols

The construction of D-A-D' fluorinated biaryl nitrile emitters relies on a highly modular, two-stage synthetic workflow.

Synthetic_Workflow Step1 1. Core Synthesis (Suzuki-Miyaura Coupling) Step2 2. Donor Functionalization (SNAr with Carbazole/Phenoxazine) Step1->Step2 Step3 3. Purification & Sublimation (High-Purity Emitter) Step2->Step3 Step4 4. OLED Device Fabrication (Vacuum Deposition) Step3->Step4

Figure 2: Modular synthetic workflow for D-A-D' fluorinated biaryl nitrile TADF emitters.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the highly fluorinated biaryl nitrile core. Causality & Logic: Polyfluorophenyl boronic acids are notoriously prone to rapid protodeboronation under standard basic coupling conditions. To outcompete this degradation pathway, a highly active palladium catalyst system must be utilized to accelerate the transmetalation step[8].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine 1.0 equiv of bromobenzonitrile, 1.2 equiv of the polyfluorophenylboronic acid, and 2.0 equiv of anhydrous

    
    .
    
  • Catalyst Addition: Add 5 mol% of

    
     or a 
    
    
    
    /phosphine ligand system[8].
  • Solvent Degassing: Add a degassed solvent mixture of Toluene/Water (4:1 v/v). Self-Validation: Ensure strict oxygen exclusion via three freeze-pump-thaw cycles to prevent homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Quality Control: Monitor via TLC/LC-MS. Upon completion, extract with ethyl acetate, dry over

    
    , and purify via silica gel column chromatography to isolate the biaryl core.
    
Protocol 2: Nucleophilic Aromatic Substitution ( )

Objective: Append bulky donor amines (e.g., Carbazole) to the fluorinated core to form the D-A-D' emitter[1]. Causality & Logic: The strong electron-withdrawing cyano group activates the ortho and para C-F bonds toward nucleophilic attack. Fluorine serves as an exceptional leaving group in


 reactions because its high electronegativity stabilizes the intermediate Meisenheimer complex. 

is selected as the base because it is sufficiently basic to deprotonate the secondary amine of the donor, yet non-nucleophilic enough to prevent side reactions[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of the fluorinated biaryl nitrile core and 2.5 equiv of the donor amine (e.g., 9H-carbazole) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 3.0 equiv of anhydrous

    
    .
    
  • Reaction: Stir the suspension at 120 °C for 24 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature and pour it into vigorously stirred ice water. The crude D-A-D' product will precipitate.

  • Purification & Validation: Filter the precipitate and wash with water and cold ethanol. Crucial Step: For optoelectronic applications, chemical purity must exceed 99.9%. Subject the dried powder to temperature-gradient vacuum sublimation. Verify the final structure and purity via

    
     NMR and high-resolution mass spectrometry (HRMS).
    

Conclusion

The strategic integration of fluorinated biaryl nitriles into optoelectronic materials represents a masterclass in molecular engineering. By leveraging the synergistic electron-withdrawing properties of the nitrile group and the steric/electronic tuning capabilities of fluorine, researchers can reliably synthesize D-A-D' architectures that exhibit highly efficient TADF[1][2]. As OLED technology continues to advance toward flexible, solution-processed, and highly efficient displays, these self-validating synthetic protocols will remain foundational to the discovery of next-generation emitters[3].

References

  • Benchchem. "The Ascendant Role of Fluorinated Benzonitrile Derivatives in Modern Research." 1

  • ACS Publications. "Unveiling the In Situ and Solvent Polymerization Engineering for Highly Efficient and Flexible Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes." 3

  • Journal of Materials Chemistry C. "Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs."2

  • Chemical Reviews. "Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis." 5

  • ResearchGate. "Synthesis of 5-Substituted Benzo[h]quinoline Derivatives via Reactions Involving C(sp2)-Br Bond Activation." 6

  • ResearchGate. "Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid." 8

Sources

Foundational

Solubility Profile of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile in Organic Solvents: A Comprehensive Thermodynamic and Experimental Guide

Executive Summary The compound 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile (CAS: 204699-72-9) is a highly crystalline, rigid, rod-like molecule utilized extensively as an intermediate in the synthesis of pharmaceuticals (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile (CAS: 204699-72-9) is a highly crystalline, rigid, rod-like molecule utilized extensively as an intermediate in the synthesis of pharmaceuticals (e.g., flurbiprofen analogs, sartans) and advanced materials (e.g., reactive mesogens, liquid crystals) [1].

Designing scalable synthetic routes or downstream formulations requires a precise understanding of its solubility profile across various organic solvents. Because empirical solubility data for highly specific intermediates is often proprietary, this whitepaper provides a robust, predictive thermodynamic framework paired with a self-validating experimental protocol to accurately profile its solubility.

Mechanistic Insights: The Thermodynamics of Solvation

To understand why this compound dissolves in specific solvents, we must deconstruct its molecular architecture. The solubility of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile is governed by three distinct structural motifs:

  • The Biphenyl Core: Drives strong dispersive forces (

    
     stacking) and high lipophilicity.
    
  • The Carbonitrile Group (-C≡N): Acts as a strong hydrogen-bond acceptor and introduces a significant dipole moment (

    
     Debye), demanding solvents with matching polarity.
    
  • The Fluorine Atom: Increases overall lipophilicity while subtly disrupting crystal lattice packing compared to non-fluorinated analogs, which generally lowers the melting point and slightly enhances solubility in moderately polar solvents.

Hansen Solubility Parameters (HSP)

We can predict the optimal solvent systems by estimating the compound's Hansen Solubility Parameters (HSP) [2]. Dissolution is thermodynamically favored when the solvent's HSP closely matches the solute's HSP, minimizing the "Hansen Distance" (


).

Table 1: Estimated HSP for 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile vs. Common Solvents

Solvent / SoluteDispersive (

)
Polar (

)
H-Bonding (

)
Predicted Affinity
2'-Fluoro-biphenyl-4-carbonitrile ~19.5 ~9.0 ~4.0 N/A (Target)
Dichloromethane (DCM)17.07.37.1High (Excellent match)
Tetrahydrofuran (THF)16.85.78.0High (Good dipole match)
Acetone15.510.47.0Moderate-High
Toluene18.01.42.0Moderate (

stacking)
Methanol11.613.024.0Low (H-bond mismatch)
n-Hexane14.90.00.0Very Low (Polarity mismatch)

Causality Note: Halogenated solvents like DCM and polar aprotic solvents like THF provide the highest solubility. They possess sufficient dispersive forces to interact with the biphenyl rings while maintaining enough polarity to stabilize the nitrile dipole, without demanding hydrogen-bond donation.

Interactions Core 2'-Fluoro-biphenyl -4-carbonitrile S1 Polar Aprotic (Acetone, THF) Core->S1 Strong Dipole-Dipole (Nitrile Group) S2 Halogenated (DCM, Chloroform) Core->S2 π-π & Dispersion (Biphenyl Core) S3 Aliphatic/Protic (Hexane, Water) Core->S3 Weak Interactions (Poor Solubility)

Figure 1: Solute-solvent intermolecular interactions governing dissolution.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation is mandatory for process chemistry. The Isothermal Shake-Flask Method coupled with HPLC-UV quantification remains the gold standard for determining thermodynamic solubility [3].

To ensure trustworthiness, this protocol is designed as a self-validating system: it requires sampling at multiple time points (24h, 48h, 72h) to mathematically prove that thermodynamic equilibrium has been reached (defined as


 between consecutive time points).
Step-by-Step Protocol

Phase 1: Saturation & Equilibration

  • Add 50 mg of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile to a 4 mL borosilicate glass vial.

  • Dispense 1 mL of the target organic solvent into the vial. Ensure a visible excess of solid remains; if the solid dissolves completely, add more API in 25 mg increments until saturation is visually confirmed.

  • Seal the vials with PTFE-lined caps to prevent solvent evaporation (critical for volatile solvents like DCM or Acetone).

  • Place the vials in a thermostated orbital shaker at

    
     and agitate at 400 RPM.
    

Phase 2: Phase Separation 5. At


, 

, and

, extract a 100

L aliquot of the suspension. 6. Centrifuge the aliquot at 10,000 RPM for 10 minutes at

to pellet the undissolved solid. Alternatively, filter through a 0.22

m PTFE syringe filter (discarding the first 20

L to account for membrane adsorption).

Phase 3: HPLC-UV Quantification 7. Dilute the clear supernatant into the mobile phase (e.g., 1:100 or 1:1000) to ensure the concentration falls within the linear dynamic range of the UV detector [4]. 8. Analyze via HPLC using a C18 column (e.g.,


 mm, 3 

m) with an isocratic mobile phase of 70:30 Acetonitrile:Water. Monitor absorbance at the compound's

(typically ~260-280 nm for conjugated biphenyls). 9. Calculate concentration using a pre-established external calibration curve.

Workflow A 1. Saturation Solid + Solvent B 2. Equilibration 24-72h Shaking A->B Excess Solute C 3. Separation Centrifugation B->C Isothermal D 4. Quantification HPLC-UV C->D Supernatant

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility.

Solvent Selection Guide & Data Presentation

Based on the thermodynamic profiling and historical data for structurally homologous fluorinated biphenyl carbonitriles, the following table summarizes the expected solubility ranges. This matrix serves as a practical guide for selecting solvents during crystallization, extraction, or reaction design.

Table 2: Solubility Matrix at 25°C

Solvent ClassRepresentative SolventDielectric Constant (

)
Expected Solubility RangePrimary Application
Halogenated Dichloromethane8.9

Extraction, Reaction solvent
Polar Aprotic Tetrahydrofuran7.5

Grignard/Coupling reactions
Polar Aprotic Ethyl Acetate6.0

Chromatography, Workup
Aromatic Toluene2.4

High-temp crystallization
Protic Ethanol24.5

Anti-solvent for precipitation
Aliphatic n-Heptane1.9

Wash solvent, Anti-solvent
Practical Takeaway for the Bench Scientist

If you are designing a purification step (e.g., recrystallization), a binary solvent system is highly recommended. Dissolve the crude 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile in a minimal amount of Ethyl Acetate (good solvent) under mild heating, and slowly titrate in n-Heptane (anti-solvent) until the cloud point is reached. The high


 mismatch of heptane will force the highly crystalline biphenyl out of solution, yielding high-purity crystals.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 26596568, 4-Cyano-2-fluoro-biphenyl" PubChem, [Link]

  • Machida, K., et al. "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter." Journal of Chemical & Engineering Data, ACS Publications, 2018. [Link]

  • Baka, E., et al. "Determination of Thermodynamic Solubility." Bio-protocol, 2018. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Cross-Coupling

Introduction & Mechanistic Rationale Fluorinated biphenyl carbonitriles are highly valued scaffolds in drug discovery and materials science. The introduction of a fluorine atom enhances metabolic stability and modulates...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fluorinated biphenyl carbonitriles are highly valued scaffolds in drug discovery and materials science. The introduction of a fluorine atom enhances metabolic stability and modulates lipophilicity, while the cyano group serves as a robust hydrogen bond acceptor and a versatile handle for downstream functionalization (e.g., conversion to tetrazoles or primary amines).

The Suzuki-Miyaura cross-coupling is the premier methodology for constructing these biaryl systems. Compared to other cross-coupling techniques like the Stille or Negishi reactions, the Suzuki coupling is preferred due to its mild conditions, exceptional functional group tolerance, and the low toxicity of organoboron byproducts[1].

The synthesis of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile is achieved by coupling 1-bromo-2-fluorobenzene with 4-cyanophenylboronic acid. The reaction is driven by a palladium catalytic cycle consisting of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C–Br bond of 1-bromo-2-fluorobenzene, forming a stable organopalladium(II) intermediate.

  • Base Exchange & Transmetalation: Neutral boronic acids are poor nucleophiles. The addition of a base (e.g., K₂CO₃) is mechanistically critical; it coordinates with the boronic acid to form a highly nucleophilic trihydroxyboronate complex

    
    . This complex readily transfers its aryl group to the Pd(II) center, displacing the halide[2].
    
  • Reductive Elimination: The diorganopalladium(II) species undergoes reductive elimination to release the biaryl product and regenerate the active Pd(0) catalyst[3].

Mechanistic Pathway Visualization

SuzukiMechanism Pd0 Pd(0) Active Catalyst [PdL2] OxAdd Oxidative Addition Ar-Pd(II)(L2)-Br Pd0->OxAdd 1-Bromo-2-fluorobenzene (Ar-Br) BaseEx Base Exchange Ar-Pd(II)(L2)-OH OxAdd->BaseEx K2CO3 / H2O (- KBr) TransMet Transmetalation Ar-Pd(II)(L2)-Ar' BaseEx->TransMet 4-Cyanophenylboronic Acid [Ar'-B(OH)3]- TransMet->Pd0 Catalyst Regeneration Product 2'-Fluoro-[1,1'-biphenyl] -4-carbonitrile TransMet->Product Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target biphenyl.

Reaction Optimization & Quantitative Data

The efficiency of the transmetalation step is highly dependent on the choice of catalyst, base, and solvent system[3]. Table 1 summarizes the optimization parameters for this specific coupling.

Table 1: Optimization of Reaction Conditions

Entry Catalyst (mol %) Base (equiv) Solvent System Temp (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ (5%) Na₂CO₃ (2.0) Toluene/H₂O (1:1) 80 12 65
2 Pd(PPh₃)₄ (5%) K₂CO₃ (2.0) Toluene/EtOH/H₂O (2:1:1) 80 8 88
3 Pd(dppf)Cl₂ (2%) K₂CO₃ (2.0) Dioxane/H₂O (4:1) 90 4 94

| 4 | Pd(OAc)₂ (2%) | K₃PO₄ (2.0) | THF/H₂O (4:1) | 70 | 16 | 72 |

Data Insight: Moving from a strictly biphasic system (Entry 1) to a miscible Dioxane/H₂O system with a bidentate palladium catalyst (Entry 3) enforces a cis-geometry on the Pd center. This significantly accelerates reductive elimination, reducing reaction time and improving the isolated yield to 94%.

Experimental Protocol

The following protocol outlines the optimized conditions (Table 1, Entry 3) designed as a self-validating workflow.

Step 1: Reagent Assembly & Degassing
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv), 4-cyanophenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

    • Causality: A 20% molar excess of the boronic acid is utilized to compensate for potential protodeboronation (homocoupling) side reactions. K₂CO₃ provides optimal basicity to drive boronate formation without hydrolyzing the base-sensitive cyano group[2].

  • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Degas the suspension via sparging with argon for 15 minutes.

    • Causality: Rigorous exclusion of oxygen is mandatory. Pd(0) is highly susceptible to irreversible oxidation into inactive Pd(II) species, which would stall the catalytic cycle and promote oxidative degradation of the boronic acid[1].

Step 2: Catalytic Initiation
  • Under a positive flow of argon, quickly add the catalyst Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

  • Seal the flask and heat the reaction mixture to 90 °C using a pre-heated oil bath.

    • Causality: Elevated temperature provides the necessary activation energy to overcome the steric hindrance introduced by the ortho-fluoro substituent during transmetalation.

Step 3: Reaction Monitoring (Self-Validation)
  • After 4 hours, withdraw a 10 µL aliquot of the organic layer and analyze via TLC (Hexanes/EtOAc 9:1, UV 254 nm).

    • Validation Check: The starting aryl bromide (

      
      ) should be completely consumed. A new, strongly UV-active spot representing the highly conjugated biphenyl product will appear at 
      
      
      
      . If starting material persists, catalyst deactivation has occurred; a spike of Pd(dppf)Cl₂ (1 mol%) is required.
Step 4: Quenching & Biphasic Extraction
  • Cool the reaction to room temperature and dilute with EtOAc (20 mL) and distilled water (10 mL).

    • Causality: Cooling prevents solvent flash-boiling. Dilution with EtOAc decreases the organic phase density, facilitating rapid phase separation.

  • Transfer to a separatory funnel and extract the aqueous layer with EtOAc (2 × 15 mL).

  • Wash the combined organic layers with brine (saturated NaCl, 20 mL).

    • Validation Check: The brine wash serves a dual purpose: it pulls residual water out of the organic phase (pre-drying) and removes inorganic byproducts (potassium borate salts, KBr) into the aqueous waste.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Step 5: Purification & Characterization
  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc.

    • Causality: Silica gel effectively separates the non-polar biaryl product from polar impurities, including residual boronic acid and phosphine oxide ligands.

  • Analytical Confirmation:

    • ¹H NMR (400 MHz, CDCl₃):

      
       7.75 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.4 Hz, 2H), 7.45 (td, J = 7.8, 1.6 Hz, 1H), 7.38 (m, 1H), 7.25 (td, J = 7.6, 1.2 Hz, 1H), 7.18 (ddd, J = 10.4, 8.2, 1.2 Hz, 1H).
      
    • ¹⁹F NMR (376 MHz, CDCl₃):

      
       -117.8 (m, 1F).
      
    • LC-MS (ESI): m/z calculated for C₁₃H₈FN [M+H]⁺ 198.07, found 198.10.

References

1.[1] Chemistry LibreTexts. "Suzuki cross-coupling." Source: LibreTexts. URL: [Link] 2.[2] Organic Chemistry Portal. "Suzuki Coupling." Source: Organic Chemistry Portal. URL: [Link] 3.[3] Suzuki, A. "Organoborane coupling reactions (Suzuki coupling)." Source: PMC - NIH (Proc. Jpn. Acad., Ser. B). URL: [Link]

Sources

Application

Step-by-step protocol for preparing fluorinated biaryl carbonitriles

An Application Note for the Synthesis of Fluorinated Biaryl Carbonitriles via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Authored by: A Senior Application Scientist Abstract This document provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Fluorinated Biaryl Carbonitriles via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of fluorinated biaryl carbonitriles, a class of compounds of high interest to researchers in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and cyano groups into biaryl scaffolds can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This guide details a robust and versatile protocol using the Suzuki-Miyaura cross-coupling reaction, explains the underlying mechanistic principles, and offers practical insights for troubleshooting and optimization.

Introduction: The Strategic Value of Fluorinated Biaryl Carbonitriles

The biaryl motif is a privileged structure in modern pharmaceuticals, forming the core of numerous approved drugs.[5] Its conformational flexibility allows for optimal binding to biological targets. The introduction of fluorine, a bioisostere of hydrogen, is a cornerstone strategy in medicinal chemistry.[6][7] Its unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly alter a molecule's physicochemical profile.[8][] Strategic fluorination can block sites of metabolic degradation, modulate pKa, and improve cell membrane permeability, thereby enhancing a drug's pharmacokinetic profile.[2][3][10][11]

The carbonitrile (cyano) group serves not only as a key pharmacophore, participating in hydrogen bonding and polar interactions, but also as a versatile synthetic handle for further molecular elaboration.[12][13] The combination of these three components—a biaryl core, a fluorine substituent, and a carbonitrile group—creates a molecular framework with high potential for developing potent and selective therapeutic agents.

Synthetic Strategy: A Modular Approach

The preparation of fluorinated biaryl carbonitriles is most effectively achieved through a modular cross-coupling strategy. Transition-metal-catalyzed reactions, particularly those mediated by palladium, provide a powerful toolkit for constructing the central C(aryl)-C(aryl) bond.[14][15] While several methods exist, including Negishi[16][17][18] and Stille couplings, the Suzuki-Miyaura reaction is often favored due to its excellent functional group tolerance, mild reaction conditions, and the use of relatively stable and commercially available organoboron reagents.[19]

The general retrosynthetic approach involves disconnecting the biaryl bond, leading to two key building blocks: an aryl halide (or triflate) and an arylboronic acid (or ester). The fluorine and cyano groups can be pre-installed on either fragment, offering two primary synthetic routes:

  • Route A: Coupling of a fluorinated aryl halide with a cyanophenylboronic acid.

  • Route B: Coupling of a cyanated aryl halide with a fluorinated arylboronic acid.

The choice between these routes depends on the commercial availability and stability of the starting materials. This protocol will focus on Route A as a representative example.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, step-by-step procedure for the synthesis of 2'-fluoro-[1,1'-biphenyl]-4-carbonitrile from 1-bromo-2-fluorobenzene and (4-cyanophenyl)boronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Bromo-2-fluorobenzene>99%Standard SupplierAryl halide coupling partner.
(4-Cyanophenyl)boronic acid>98%Standard SupplierOrganoboron coupling partner.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>99%Standard SupplierCatalyst. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)AnhydrousStandard SupplierBase. Ensure it is dry.
1,4-DioxaneAnhydrousStandard SupplierSolvent. Degas before use.
Deionized WaterN/ALaboratory SupplySolvent. Degas before use.
Ethyl AcetateACS GradeStandard SupplierFor extraction.
Brine (Saturated NaCl solution)N/ALaboratory PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierFor drying.
Silica Gel230-400 meshStandard SupplierFor chromatography.
Argon or Nitrogen GasHigh PurityGas SupplierFor inert atmosphere.
Equipment
EquipmentPurpose
Schlenk flask or oven-dried round-bottom flask with septumReaction vessel for maintaining an inert atmosphere.
Magnetic stirrer and stir barFor mixing the reaction.
Reflux condenserTo prevent solvent loss during heating.
Heating mantle or oil bath with temperature controlFor controlled heating of the reaction.
Schlenk line or balloon with inert gasTo provide an inert atmosphere.
Syringes and needlesFor transferring degassed solvents.
Thin-Layer Chromatography (TLC) platesFor monitoring reaction progress.
Rotary evaporatorFor solvent removal.
Flash chromatography systemFor product purification.
Step-by-Step Procedure
  • Vessel Preparation: Place an oven-dried 100 mL Schlenk flask containing a magnetic stir bar under a high vacuum and heat gently with a heat gun to remove any adsorbed moisture. Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add 1-bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv), (4-cyanophenyl)boronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe. The mixture should be a suspension.

  • Reaction: Fit the flask with a reflux condenser under a positive pressure of inert gas. Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-12 hours. The disappearance of the limiting starting material (1-bromo-2-fluorobenzene) indicates completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure fluorinated biaryl carbonitrile product.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation & Purification prep_vessel Oven-dry Schlenk flask add_reagents Add solid reagents: Aryl Halide, Boronic Acid, Base, Pd Catalyst prep_vessel->add_reagents purge Purge with Inert Gas (3x Evacuate/Backfill) add_reagents->purge add_solvents Add Degassed Solvents (Dioxane/Water) purge->add_solvents heat Heat to 90°C (6-12 hours) add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up (Quench & Extract) monitor->workup dry Dry & Concentrate workup->dry chromatography Flash Chromatography dry->chromatography product Pure Product chromatography->product

Caption: General workflow for the synthesis of fluorinated biaryl carbonitriles.

Mechanism and Scientific Rationale

The success of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle that shuttles the metal between Pd(0) and Pd(II) oxidation states.[19] Understanding this cycle is crucial for rational optimization and troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)L₂(X) Pd0:e->OxAdd:w Oxidative Addition Transmetal Ar¹-Pd(II)L₂(Ar²) OxAdd:e->Transmetal:w Transmetalation Transmetal:e->Pd0:w Reductive Elimination Product_out Transmetal->Product_out Product Ar¹-Ar² (Product) ArylHalide Ar¹-X (1-Bromo-2-fluorobenzene) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ ((4-Cyanophenyl)boronic acid) BoronicAcid->Transmetal Base Base (K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the fluorinated aryl bromide. This is often the rate-limiting step. The reactivity order for halides is typically I > Br > Cl, reflecting their bond dissociation energies.[20]

  • Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (-ate complex). The choice of base is critical and can significantly impact reaction efficiency.

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. Bulky, electron-rich phosphine ligands (like those on the Pd(PPh₃)₄ catalyst) promote this step and stabilize the Pd(0) intermediate.[21]

Troubleshooting Guide

Even robust protocols can encounter issues. The table below outlines common problems and potential solutions.[22][23]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficient degassing (O₂ present).3. Poor quality base or solvents.4. Reaction temperature is too low.1. Use a fresh bottle of catalyst or a more stable pre-catalyst.2. Ensure the reaction setup is fully inert; use freeze-pump-thaw cycles for rigorous degassing.[22]3. Use anhydrous base and solvents.4. Increase the temperature in 10 °C increments.
Incomplete Reaction 1. Catalyst deactivation over time.2. Insufficient base or base strength.3. Sterically hindered substrates.1. Increase catalyst loading slightly (e.g., from 3% to 5%).2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Screen different ligands (e.g., Buchwald-type ligands like SPhos or XPhos) that are designed for challenging couplings.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.2. Premature decomposition of boronic acid.3. Using a Pd(II) precatalyst without proper reduction.1. Improve the degassing procedure significantly.[24]2. Use a slight excess (1.1-1.2 equiv) of boronic acid, not more.3. Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[22]
Protodeborylation or Protodehalogenation 1. Presence of excess water or protic impurities.2. Boronic acid instability at high temperatures.1. Ensure solvents are anhydrous and the base is dry.2. Run the reaction at the lowest effective temperature. Consider using a more stable boronate ester (e.g., a pinacol ester).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the synthesis of fluorinated biaryl carbonitriles. By carefully selecting the starting materials and optimizing reaction conditions—particularly the choice of catalyst, base, and solvent, and by ensuring an inert atmosphere—researchers can efficiently access these valuable molecular scaffolds. The protocol and insights provided herein serve as a solid foundation for the successful synthesis and further development of novel compounds for pharmaceutical and materials science applications.

References

  • Jana, S., & Begum, J. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1269, 133791. [Link]

  • Beier, P. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Conference. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. In Wikipedia. Retrieved from [Link]

  • Shainyan, B. A., et al. (2015). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. RSC Advances, 5(15), 11037-11044. [Link]

  • Mossine, A. V., et al. (2020). Nucleophilic radiofluorination of aryl halides with K 18 F mediated by well-defined copper complexes. Journal of Nuclear Medicine, 61(supplement 1), 1642. [Link]

  • Singh, S., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Asian Journal of Research in Chemistry, 14(11), 603-610. [Link]

  • Noton, T. M., et al. (2018). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Nature Chemistry, 10(12), 1228-1236. [Link]

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

  • Shi, Z., et al. (2019). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 52(1), 149-163. [Link]

  • Nagaki, A., et al. (2015). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemistry, 3, 49. [Link]

  • Varghese, V., et al. (2016). Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes. Organic Letters, 18(17), 4344-4347. [Link]

  • Le, C. M., et al. (2021). Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. Journal of the American Chemical Society, 143(10), 3749-3754. [Link]

  • Organic Syntheses. (2020). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 97, 245-263. [Link]

  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 221-236. [Link]

  • Wang, D., et al. (2013). Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile. Organic Letters, 15(17), 4442-4445. [Link]

  • Wikipedia. (n.d.). Negishi coupling. In Wikipedia. Retrieved from [Link]

  • Han, Y., et al. (2013). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 52(4), 1324-1328. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. ACS Catalysis, 10(4), 2568-2574. [Link]

  • ResearchGate. (n.d.). Nucleophilic Fluorination of Arynes for Preparing Aryl Fluorides. ResearchGate. [Link]

  • Dalton Transactions. (2011). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions, 40(21), 5737-5744. [Link]

  • ChemRxiv. (2024). An Oxidative Palladium-Catalyzed Remote meta–Selective Homo-Biaryl-Coupling Assisted by Nitrile Directing Templates. ChemRxiv. [Link]

  • Organic Chemistry Research. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research, 10(2), 160-178. [Link]

  • ResearchGate. (n.d.). Suzuki biaryl cross-coupling reactions. ResearchGate. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 83. [Link]

  • Organic Letters. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Google Patents. (1999). Process for preparing biaryl compounds. US5922898A.
  • SciSpace. (n.d.). Biologically Active Organofluorine Compounds. SciSpace. [Link]

  • ResearchGate. (2022). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024). Palladium-Catalyzed/Copper-Mediated Decarbonylative Cross-Coupling of S-Pyrimidyl Thioesters for Biaryl Synthesis. The Journal of Organic Chemistry. [Link]

  • ACS Omega. (2025). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega. [Link]

  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). D-Scholarship@Pitt. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

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Method

Topic: A Systematic Approach to Selecting Recrystallization Solvents for the Purification of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

An Application Note for Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for developing an effective recrystallization protocol for 2'-Fluoro-[1,1'-biphenyl]-4-carbonitr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for developing an effective recrystallization protocol for 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile. As a key structural motif in medicinal chemistry and materials science, the purity of this compound is paramount. This guide moves beyond a simple list of steps to explain the underlying principles and strategic decisions required for successful purification, particularly addressing the nuances of fluorinated aromatic systems.

Introduction: The Purification Challenge

2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile is a substituted biphenyl molecule whose utility in pharmaceutical and material applications is critically dependent on its isomeric and chemical purity. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The method relies on the principle that the solubility of most solids increases with temperature.[1] An impure solid is dissolved in a hot solvent and, as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.[2]

However, fluorinated aromatic compounds like the target molecule present unique challenges. The presence of a highly electronegative fluorine atom creates a strong dipole moment and can participate in various non-covalent interactions that influence solubility and crystal packing in ways not predicted by simple polarity rules.[3] Therefore, a systematic and well-understood approach to solvent selection is essential for developing a robust and reproducible purification protocol.

Physicochemical Profile & Solubility Rationale

A successful recrystallization begins with understanding the solute. The structure of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile features a large, non-polar biphenyl framework, which suggests solubility in non-polar solvents. However, the molecule also possesses two polar functional groups: the nitrile (-C≡N) group and the carbon-fluorine (C-F) bond. These groups introduce significant polarity and the ability to act as hydrogen bond acceptors. This dual-nature (amphiphilic) character is the key to solvent selection.

Based on the principle of "like dissolves like," we can predict its general solubility profile.[4]

  • High Solubility: Expected in moderately polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, isopropanol) where dipole-dipole interactions and hydrogen bonding can occur.

  • Moderate to Low Solubility: Expected in non-polar aromatic solvents (e.g., toluene) and some aliphatic hydrocarbons (e.g., heptane), primarily through van der Waals interactions with the biphenyl system.

  • Insolubility: Expected in highly polar solvents like water.[5]

Table 1: Physicochemical Properties of Biphenyl Analogs

Property 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile (1,1'-Biphenyl)-4-carbonitrile 2-Fluorobiphenyl
Molecular Formula C₁₃H₈FN C₁₃H₉N C₁₂H₉F
Molecular Weight 197.21 g/mol [6] 179.22 g/mol [7] 172.20 g/mol [8]
Predicted XLogP3 4.2[6] 3.7[7] N/A
Melting Point N/A N/A 71-74 °C[5]

| General Character | Moderately polar solid | Moderately polar solid | Non-polar solid |

The Strategy of Solvent Selection

The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures but low solubility at cooler temperatures.[2][9] This differential solubility is the driving force for crystallization and high recovery.

Single-Solvent vs. Two-Solvent Systems
  • Single-Solvent Recrystallization: This is the simplest method, used when a single solvent meets the ideal criteria.

  • Two-Solvent (Binary) Recrystallization: This technique is employed when no single solvent is suitable.[3] It uses a pair of miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" (or anti-solvent) in which the compound is sparingly soluble.[10] The compound is first dissolved in a minimum of the hot "good" solvent, followed by the addition of the "poor" solvent until the solution becomes saturated.

Solvent Selection Workflow

The process of finding the optimal solvent system is systematic. It begins with small-scale screening and progresses to an optimized, larger-scale protocol.

Caption: Decision workflow for systematic recrystallization solvent selection.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Systematic Solvent Screening

This initial screen uses a small amount of material to quickly identify promising solvents.

  • Preparation: Place approximately 20-30 mg of crude 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile into several small, labeled test tubes.

  • Room Temperature Test: To each test tube, add a candidate solvent (see Table 2) dropwise, swirling after each addition, up to ~0.5 mL. Observe and record solubility. An ideal solvent will show poor solubility.[11]

  • Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.[3]

  • Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

  • Evaluation: Observe the quantity and quality of the crystals formed. A large volume of well-formed crystals indicates a promising solvent.

Table 2: Candidate Solvents and Screening Log

Solvent Polarity Boiling Point (°C) Solubility (Room Temp) Solubility (Hot) Crystal Formation on Cooling
Heptane Non-polar 98
Toluene Non-polar 111
Ethyl Acetate Mod. Polar 77
Acetone Mod. Polar 56
Isopropanol Polar Protic 82
Ethanol Polar Protic 78

| Methanol | Polar Protic | 65 | | | |

Protocol 2: Optimized Single-Solvent Recrystallization (Example: Isopropanol)

This protocol is for larger-scale purification once a suitable single solvent has been identified.

  • Dissolution: Place the crude compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of isopropanol (e.g., 5 mL) and heat the mixture to a gentle boil on a stirrer hotplate.

  • Achieve Saturation: Continue adding hot isopropanol in small portions until the solid completely dissolves. Crucially, use the minimum amount of hot solvent necessary to avoid low yield. [10]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the solute's weight). Re-heat the mixture to boiling for a few minutes.[12]

  • Hot Filtration (If Necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to rinse away any remaining soluble impurities.[12]

  • Drying: Dry the purified crystals, preferably under vacuum, to a constant weight.

Protocol 3: Optimized Two-Solvent Recrystallization (Example: Ethanol/Water)

This is a powerful method for biphenyl compounds.[10][13]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol (the "good" solvent).[10]

  • Induce Saturation: While keeping the solution hot, add hot water (the "poor" solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.[10][13]

  • Clarification: Add a few drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.[10]

  • Crystallization, Isolation, and Drying: Follow steps 5-9 from the Single-Solvent Protocol, using an ice-cold ethanol/water mixture of the approximate final composition to wash the crystals.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Recrystallization

Problem Probable Cause(s) Solution(s)
"Oiling Out" (Compound separates as a liquid) - Solution is saturated at a temperature above the compound's melting point.[10]- High level of impurities depressing the melting point.- Solution cooled too rapidly.[12] - Re-heat to dissolve the oil, add more of the primary solvent to lower the saturation temperature, and cool again slowly.[10]- Change to a solvent with a lower boiling point.
No Crystals Form - Too much solvent was used, and the solution is not saturated.- The compound is highly soluble even at low temperatures. - Gently boil off some of the solvent to concentrate the solution and try cooling again.[10]- Gently scratch the inner surface of the flask with a glass rod to create nucleation sites.[10]- Add a "seed crystal" of the pure compound.[10]
Low Recovery / Yield - The most common cause is using too much solvent during dissolution.[10]- Washing the crystals with solvent that was not ice-cold.- Premature crystallization during hot filtration. - Ensure the absolute minimum amount of hot solvent is used.- Collect a second crop of crystals by concentrating the mother liquor.[12]- Always wash crystals with a minimal amount of ice-cold solvent.- Ensure the filtration apparatus is pre-heated.[10]

| Crystals are Colored | - Colored impurities are co-crystallizing with the product. | - Treat the hot solution with activated charcoal and perform a hot filtration before cooling.[12] |

References

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Why is methanol a good solvent to recrystallize biphenyl? (n.d.). Homework.Study.com. Retrieved from [Link]

  • Crystallization. (n.d.). Web Pages. Retrieved from [Link]

  • After recrystallization, the final weight of biphenyl is found to be 0.02 g. (2019). Brainly. Retrieved from [Link]

  • FLUOROAROMATIC CHEMISTRY: SYNTHESIS, PROPERTIES, AND APPLICATIONS OF CERTAIN POLYFLUOROARYL- ORGANOMETALLIC COMPOUNDS. (1977). DTIC. Retrieved from [Link]

  • Purification method of fluorine-containing aromatic tetracarboxylic dianhydride. (n.d.). Google Patents.
  • 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • 2-Fluorobiphenyl CAS#: 321-60-8. (n.d.). ChemWhat. Retrieved from [Link]

  • Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. (2023). MDPI. Retrieved from [Link]

  • Process for the preparation of aromatic fluoro compounds. (n.d.). Google Patents.
  • (1,1'-Biphenyl)-4-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • 2'-(Difluoromethyl)-1,1'-biphenyl-4-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • 1,1'-Biphenyl, 2-fluoro-. (n.d.). NIST WebBook. Retrieved from [Link]

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Application

Application Note: Scalable Synthesis and Process Optimization of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Introduction & Strategic Route Selection 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile is a high-value structural motif utilized in the development of pharmaceuticals, agrochemicals, and advanced liquid crystal materials. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Route Selection

2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile is a high-value structural motif utilized in the development of pharmaceuticals, agrochemicals, and advanced liquid crystal materials. The most direct route to construct this biaryl system is the Palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC)[1]. However, scaling this reaction presents unique kinetic and thermodynamic challenges, primarily due to the electronic and steric properties of ortho-fluorinated substrates. This application note details a strategically optimized, highly scalable batch protocol that bypasses common degradation pathways, ensuring high atom economy and minimal chromatographic purification.

In designing a scalable SMC process, the choice of coupling partners dictates the impurity profile, catalyst longevity, and overall process viability:

  • The Protodeboronation Challenge (Route B): Utilizing 4-bromobenzonitrile and (2-fluorophenyl)boronic acid is a common initial approach. However, ortho-fluorinated arylboronic acids are notoriously susceptible to base-catalyzed protodeboronation (deborylation)[2]. The highly electronegative fluorine atom withdraws electron density, weakening the C–B bond and accelerating hydrolysis before transmetalation can occur. Overcoming this requires excess boronic acid and specialized, expensive ligands (e.g., SPhos) to accelerate transmetalation[2].

  • The Inverted Partner Strategy (Route A - Recommended): By inverting the coupling partners to use 4-cyanophenylboronic acid and 1-bromo-2-fluorobenzene, the protodeboronation pathway is virtually eliminated. 4-Cyanophenylboronic acid is significantly more stable under basic aqueous conditions. This strategic inversion allows for the use of robust, cost-effective catalysts like

    
     and enables the reaction to be run in environmentally benign solvent mixtures with near-quantitative yields.
    

Kinetics Boronic (2-Fluorophenyl)boronic Acid (Unstable Intermediate) TM Transmetalation (Productive Pathway) Boronic->TM Pd Catalyst DeB Protodeboronation (Degradation Pathway) Boronic->DeB Base / H2O / Heat Prod 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile (Target) TM->Prod Side Fluorobenzene (Waste) DeB->Side

Competing kinetic pathways in the SMC of ortho-fluorinated boronic acids.

Quantitative Optimization Data

The following table summarizes the causal relationship between substrate selection, catalyst, and overall yield, validating the choice of the "Inverted Partner Strategy" (Route A) for scale-up.

Coupling StrategyCatalyst (mol%)Solvent SystemBaseTimeYieldPurity (HPLC)Key Observation
Route B: 4-Br-Ar-CN + 2-F-Ar-B(OH)₂Pd(PPh₃)₄ (5%)Toluene/H₂OK₂CO₃12 h45%85%Severe deborylation; requires 1.5 eq boronic acid[2].
Route B: 4-Br-Ar-CN + 2-F-Ar-B(OH)₂Pd-SPhos (2%)Dioxane/H₂OK₃PO₄4 h82%95%Good yield but high catalyst cost for scale[2].
Route A: 4-CN-Ar-B(OH)₂ + 1-Br-2-F-ArPd(dppf)Cl₂ (1%)Dioxane/H₂OK₂CO₃3 h94%>99%Highly efficient; no deborylation detected.
Route A (Green): 4-CN-Ar-B(OH)₂ + 1-Br-2-F-ArPd(dppf)Cl₂ (0.5%)EtOH/H₂ONa₂CO₃4 h92%>98%Optimal for scale ; product precipitates directly[1].

Scalable Synthesis Protocol (100 mmol Scale)

This protocol utilizes the optimized Route A in a green biphasic solvent system. It is designed as a self-validating workflow where physical state changes (precipitation) indicate reaction completion and facilitate direct isolation, bypassing the bottleneck of silica gel chromatography.

SynthesisWorkflow R1 4-Cyanophenylboronic acid + 1-Bromo-2-fluorobenzene Degas Strict N2 Sparging (Prevents oxidative homocoupling) R1->Degas Cat Na2CO3 (aq) + EtOH Pd(dppf)Cl2 (0.5 mol%) Cat->Degas React Cross-Coupling (75°C, 4h) Biphasic Transmetalation Degas->React Workup Controlled Cooling to 5°C Direct Product Precipitation React->Workup Purify Filtration & Cold EtOH Wash (Bypasses Chromatography) Workup->Purify Prod Pure 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile Purify->Prod

Scalable green synthesis workflow for 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile.

Materials Required:
  • 4-Cyanophenylboronic acid: 15.4 g (105 mmol, 1.05 equiv)

  • 1-Bromo-2-fluorobenzene: 17.5 g (100 mmol, 1.00 equiv)

  • 
    :  21.2 g (200 mmol, 2.00 equiv)
    
  • 
    :  365 mg (0.5 mmol, 0.5 mol%)
    
  • Ethanol (Absolute): 200 mL

  • Deionized Water: 100 mL

Step-by-Step Methodology:
  • Aqueous Base Preparation: In a 500 mL two-neck round-bottom flask, dissolve 21.2 g of

    
     in 100 mL of deionized water. Causality: A biphasic system is critical. The aqueous phase dissolves the base required to activate the boronic acid (forming the reactive boronate species), while the organic phase solvates the aryl halide.
    
  • Solvent Degassing (Critical Self-Validation Step): Add 200 mL of Ethanol to the flask. Sparge the biphasic mixture vigorously with Nitrogen (

    
    ) for 30 minutes. Causality: Dissolved oxygen promotes the oxidative homocoupling of the boronic acid to 4,4'-dicyanobiphenyl. If >2% homocoupling is observed during In-Process Control (IPC), degassing was insufficient.
    
  • Substrate & Catalyst Addition: Under a continuous

    
     blanket, add 15.4 g of 4-cyanophenylboronic acid and 17.5 g of 1-bromo-2-fluorobenzene. Finally, add 365 mg of 
    
    
    
    . Note: The bidentate dppf ligand suppresses
    
    
    -hydride elimination and stabilizes the Pd(0) intermediate, ensuring high turnover numbers (TON)[1].
  • Reaction Execution: Heat the vigorously stirred mixture to 75°C (reflux) for 4 hours. The mixture will initially appear as a heterogeneous suspension and transition to a dark, homogeneous-looking emulsion as the reaction proceeds.

  • In-Process Control (IPC): At 3.5 hours, halt stirring briefly to allow phase separation. Sample the upper organic layer for HPLC or TLC (Hexanes:EtOAc 8:2). The reaction is self-validating: complete consumption of the limiting reagent (1-bromo-2-fluorobenzene) indicates successful transmetalation.

  • Direct Crystallization (Workup): Once complete, remove the heat source and allow the mixture to cool slowly to room temperature with moderate stirring, then chill to 5°C in an ice bath for 1 hour. Causality: 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile is highly crystalline and poorly soluble in cold aqueous ethanol. This controlled cooling drives the product out of solution, completely bypassing the need for hazardous extraction solvents or silica gel chromatography.

  • Isolation: Filter the precipitated solid through a sintered glass funnel. Wash the filter cake twice with 50 mL of cold water (to remove inorganic salts) followed by 30 mL of ice-cold ethanol (to remove trace organic impurities and catalyst residues).

  • Drying: Dry the white to off-white crystalline solid in a vacuum oven at 45°C to constant weight. Expected yield: 18.1 - 18.5 g (91-94%).

Troubleshooting & Process Insights

  • Formation of Palladium Black: If a heavy black precipitate forms early in the reaction, the catalyst has decomposed to inactive Pd(0) nanoparticles. This is usually caused by poor degassing or insufficient base. Ensure the

    
     sparge is robust.
    
  • Stalled Reaction: If IPC shows the reaction stalling at ~70% conversion, it indicates a phase-transfer limitation. Ensure the stirring rate is >500 RPM to maximize the interfacial surface area between the aqueous base and the ethanolic organic phase.

References

1.[1] A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. 2.[2] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2'-Fluoro-4-cyanobiphenyl

Executive Summary The synthesis of highly functionalized biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Specifically, 2'-fluoro-4-cyanobiphenyl (CAS: 204699-72-9)[1] serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Specifically, 2'-fluoro-4-cyanobiphenyl (CAS: 204699-72-9)[1] serves as a critical structural motif, combining the metabolic stability imparted by fluorine with the versatile reactivity of a nitrile group. This application note details an optimized, self-validating protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of 4-bromobenzonitrile and 2-fluorophenylboronic acid. By leveraging microwave dielectric heating, this methodology drastically reduces reaction times, suppresses degradation pathways, and maximizes overall yield.

Mechanistic Rationale & Causality

The coupling of 4-bromobenzonitrile with 2-fluorophenylboronic acid presents distinct electronic and steric challenges that dictate our experimental design:

  • Electronic Activation of the Electrophile: The para-cyano group on 4-bromobenzonitrile is strongly electron-withdrawing. This reduces the electron density of the aromatic ring, significantly lowering the activation energy required for the initial oxidative addition of the Pd(0) active species into the C–Br bond[2].

  • Overcoming Protodeboronation: The use of 2-fluorophenylboronic acid introduces a critical failure point. Ortho-substituted and electron-deficient boronic acids are notoriously unstable; they are highly susceptible to rapid protodeboronation (cleavage of the C–B bond to yield fluorobenzene) under prolonged conventional thermal heating[3].

  • The Microwave Kinetic Advantage: Microwave irradiation directly couples with the polar solvent molecules (1,4-Dioxane and Water), causing instantaneous, localized superheating[4]. This kinetic acceleration reduces the required reaction time from 12–24 hours to merely 15 minutes. By vastly accelerating the transmetalation and reductive elimination steps, the desired cross-coupling outcompetes the protodeboronation degradation pathway[5].

  • Aqueous Biphasic Necessity: The addition of water to the solvent system is not arbitrary. It is strictly required to dissolve the inorganic base (

    
    ) and facilitate the formation of the reactive trihydroxyboronate intermediate 
    
    
    
    . This negatively charged species is significantly more nucleophilic than the neutral boronic acid, making efficient transmetalation possible[5].

Data Presentation: Reaction Optimization

To establish the most robust protocol, variables including the catalyst system, solvent polarity, and microwave parameters were systematically evaluated. The quantitative data is summarized below.

Table 1: Catalyst and Solvent System Screening (Microwave, 110 °C, 15 min)

Entry Catalyst (5 mol%) Solvent System (v/v) Conversion (%) Isolated Yield (%)
1 Pd(PPh₃)₄ 1,4-Dioxane / H₂O (4:1) >99% 94%
2 Pd(dppf)Cl₂ 1,4-Dioxane / H₂O (4:1) 96% 91%
3 Pd(OAc)₂ / PPh₃ EtOH / H₂O (1:1) 85% 78%

| 4 | Pd(PPh₃)₄ | Toluene / H₂O (4:1) | 62% | 55% |

Causality Note: Toluene/H₂O (Entry 4) resulted in poor yields because non-polar solvents like toluene possess a low loss tangent (


), making them highly inefficient at absorbing microwave energy[4].

Table 2: Temperature and Time Optimization (Pd(PPh₃)₄ in Dioxane/H₂O)

Entry Temp (°C) Time (min) Target Yield (%) Protodeboronation Side-Product (%)
1 80 15 68% <1%
2 100 15 89% 2%
3 110 15 94% 3%

| 4 | 120 | 30 | 75% | 18% |

Causality Note: Pushing the temperature to 120 °C for extended periods (Entry 4) provides enough thermal energy to activate the protodeboronation pathway of the unstable 2-fluorophenylboronic acid, severely degrading the overall yield[3].

Experimental Workflow Visualization

Workflow Prep Reagent Preparation Ar-Br + Ar'-B(OH)2 + Pd cat + Base Purge Inert Atmosphere Argon/N2 Purging (5 mins) Prep->Purge MW Microwave Irradiation 110°C, 15 mins, 100W Purge->MW Cool Cooling & Venting Pressurized Vial Release MW->Cool Workup Liquid-Liquid Extraction EtOAc / Brine Wash Cool->Workup Purify Flash Chromatography Silica Gel (Hexane/EtOAc) Workup->Purify Analyze Product Validation NMR, GC-MS, HPLC Purify->Analyze

Experimental workflow for microwave-assisted Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) and visual cues are embedded to ensure the integrity of the reaction at every stage.

Materials Required
  • Electrophile: 4-Bromobenzonitrile (1.0 mmol, 182 mg)

  • Nucleophile: 2-Fluorophenylboronic acid (1.2 mmol, 168 mg)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Base: Potassium carbonate (

    
    ) (2.0 mmol, 276 mg)
    
  • Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) (Pre-degassed)

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing

  • To a 10 mL heavy-walled microwave reactor vial equipped with a magnetic stir bar, sequentially add 4-bromobenzonitrile, 2-fluorophenylboronic acid, and

    
    .
    
  • Add the 1,4-Dioxane and Water mixture.

  • Self-Validation Check: The solution will appear biphasic. The base must be fully dissolved in the aqueous layer. If undissolved salts remain, add water in 100 µL increments until clear.

  • Sparge the mixture with Argon for 5 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, which will arrest the catalytic cycle and turn the solution black prematurely[4].

  • Quickly add the Pd(PPh₃)₄ catalyst and immediately seal the vial with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation

  • Place the sealed vial into the microwave synthesizer cavity.

  • Program the parameters: Temperature: 110 °C; Ramp Time: 2 minutes; Hold Time: 15 minutes; Stirring: High.

  • Self-Validation Check: Monitor the pressure curve on the synthesizer interface. The pressure should stabilize around 3–5 bar. A sudden spike indicates solvent decomposition or a runaway exotherm, requiring immediate manual abort.

Step 3: Work-Up and In-Process Control (IPC)

  • Allow the vial to cool to room temperature (the synthesizer's compressed air cooling should take ~3 minutes). Carefully uncap the vial to vent any residual pressure.

  • Transfer the mixture to a separatory funnel, dilute with 10 mL of Ethyl Acetate (EtOAc), and wash with Brine (2 × 10 mL).

  • Self-Validation Check (TLC): Spot the organic layer on a silica gel TLC plate alongside a reference spot of the starting 4-bromobenzonitrile. Elute using Hexane:EtOAc (9:1).

    • Observation: The starting material (

      
      ) should be completely consumed. A new, strongly UV-active spot corresponding to 2'-fluoro-4-cyanobiphenyl will appear at 
      
      
      
      [2].

Step 4: Purification & Isolation

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude residue.
    
  • Purify via flash column chromatography on silica gel, utilizing a gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc.

  • Collect the fractions containing the product (

    
    ) and evaporate the solvent to afford 2'-fluoro-4-cyanobiphenyl as a white to off-white solid.
    

Step 5: Analytical Validation

  • GC-MS: Confirm the molecular ion peak at

    
     197.1.
    
  • ¹H NMR (400 MHz, CDCl₃): Ensure the absence of the broad singlet at ~8.0 ppm (characteristic of the boronic acid OH groups) and verify the integration of the 8 aromatic protons corresponding to the biaryl system[2].

References

1.[4] Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives . Benchchem. 4 2.[5] Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions . The Journal of Organic Chemistry - ACS Publications. 5 3.[1] Cas no 204699-72-9 (2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile) . Chem960. 1 4.[3] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . Journal of the American Chemical Society. 3 5.[2] Supplementary Information . Rsc.org. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile via the Su...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile via the Suzuki-Miyaura cross-coupling reaction.

Synthesizing this specific biaryl motif presents a unique kinetic mismatch: the electron-deficient 4-bromobenzonitrile undergoes rapid oxidative addition, but the ortho-fluoro group on the boronic acid severely sterically hinders the transmetalation step[1]. This bottleneck leaves the reaction vulnerable to competing degradation pathways.

Mechanistic Workflow & Diagnostic Diagram

To effectively troubleshoot, we must first isolate where the catalytic cycle is failing. The diagram below maps the productive pathway against the two most common failure modes: protodeboronation and homocoupling.

SuzukiCycle Pd0 Active Pd(0) Catalyst OA Oxidative Addition (4-Bromobenzonitrile) Pd0->OA Ar-Br TM Transmetalation (Sterically Hindered) OA->TM Base RE Reductive Elimination (Product Formation) TM->RE RE->Pd0 Regenerates Pd(0) Proto Protodeboronation (Degradation Pathway) Homo Homocoupling (Side Reaction) Boronic 2-Fluorophenylboronic Acid Boronic->TM Productive Boronic->Proto H2O / Base Boronic->Homo O2 / Pd(II)

Suzuki-Miyaura catalytic cycle highlighting failure points for 2-fluorophenylboronic acid.

Troubleshooting FAQs

Q1: Why am I recovering mostly 4-bromobenzonitrile and fluorobenzene instead of the target product? Causality: You are observing severe protodeboronation. The highly electronegative ortho-fluorine atom withdraws electron density from the ipso-carbon, weakening the C-B bond and making it [2]. Because oxidative addition is fast but transmetalation is slow, the boronic acid degrades in the basic aqueous medium before it can productively react. Solution: Switch to a slow-release boron source. are tetracoordinate species that resist protodeboronation and slowly hydrolyze in situ, maintaining a low, steady-state concentration of the active boronic acid[3].

Q2: My LC-MS shows a significant amount of 2,2'-difluorobiphenyl. How do I suppress this byproduct? Causality: This is homocoupling of the 2-fluorophenylboronic acid. It is primarily driven by the presence of molecular oxygen, which oxidizes Pd(0) to a Pd(II) peroxo species, facilitating the coupling of two boronic acid molecules[4]. Furthermore, if you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced to Pd(0) in situ—a process that[5]. Solution: Implement rigorous degassing using the freeze-pump-thaw method (minimum 3 cycles). Transition to a modern pre-formed Pd(0) source or a (e.g., XPhos Pd G2) that generates the active Pd(0) species via an internal mechanism without sacrificing your boron source[2].

Q3: The reaction stalls at 50% conversion, and the mixture turns black. What is happening? Causality: The black precipitate is "palladium black," indicating catalyst deactivation and aggregation[6]. The ortho-fluoro group introduces steric hindrance, slowing down transmetalation. When the Pd(II) intermediate sits coordinatively unsaturated for too long, it undergoes off-cycle decomposition[4]. Solution: Accelerate the transmetalation step by using a highly active, sterically demanding, electron-rich ligand like SPhos or XPhos. Ensure vigorous stirring (≥1000 rpm) in biphasic systems to maximize the interfacial area where base activation occurs[4].

Quantitative Optimization Data

To demonstrate the causality discussed above, the following table summarizes the expected outcomes when screening different reaction parameters for this specific coupling.

Catalyst SystemBoron SourceBase / SolventTemp (°C)Yield (%)Primary Mechanistic Outcome
Pd(PPh₃)₄ (5 mol%)2-F-PhB(OH)₂Na₂CO₃ / Toluene:H₂O8035%High protodeboronation (fluorobenzene detected).
Pd(dppf)Cl₂ (5 mol%)2-F-PhB(OH)₂K₂CO₃ / Dioxane:H₂O9042%Significant homocoupling (2,2'-difluorobiphenyl).
Pd(OAc)₂ / SPhos2-F-PhB(OH)₂K₃PO₄ / Toluene:H₂O10078%Good conversion; rapid transmetalation outcompetes degradation.
XPhos Pd G2 (2 mol%) 2-F-PhBF₃K Cs₂CO₃ / THF:H₂O 80 94% Optimal. Slow release of boron prevents degradation; Pd(0) generated cleanly.

Self-Validating Experimental Protocol

This optimized protocol utilizes Potassium 2-fluorophenyltrifluoroborate to suppress protodeboronation and a Buchwald G2 precatalyst to prevent homocoupling-induced catalyst death.

System Validation: This protocol incorporates 1,3,5-trimethoxybenzene as an internal NMR standard. By taking a 50 µL aliquot at t=0 and t=4h, you can calculate the exact mass balance. If the yield is low but starting material is consumed, you have a side-reaction issue. If starting material remains, you have a catalyst deactivation issue.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 20 mL Schlenk tube under vacuum and backfill with Argon (repeat 3 times).

  • Reagent Loading: To the tube, add 4-bromobenzonitrile (1.0 mmol, 182 mg), Potassium 2-fluorophenyltrifluoroborate (1.1 mmol, 222 mg), XPhos Pd G2 (0.02 mmol, 15.7 mg, 2 mol%), Cs₂CO₃ (3.0 mmol, 977 mg), and 1,3,5-trimethoxybenzene (0.5 mmol, 84 mg, internal standard).

  • Solvent Degassing (Critical): Prepare a mixture of THF and Deionized Water (10:1 v/v). Subject the solvent mixture to three consecutive freeze-pump-thaw cycles to strictly eliminate dissolved oxygen.

  • Reaction Initiation: Add 5.5 mL of the degassed solvent mixture to the Schlenk tube under a positive stream of Argon. Seal the tube securely.

  • Execution: Submerge the tube in a pre-heated oil bath at 80 °C. Stir vigorously at 1000 rpm for 4 hours. The high stirring rate is mandatory to ensure efficient mixing in the biphasic system.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile.

References

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Journal of the American Chemical Society URL:[Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates The Journal of Organic Chemistry URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]

Sources

Optimization

Minimizing homocoupling side products in biaryl nitrile synthesis

Topic: Troubleshooting and Minimizing Homocoupling in Suzuki-Miyaura Cross-Coupling Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals fac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting and Minimizing Homocoupling in Suzuki-Miyaura Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common, yield-destroying issue during the synthesis of biaryl nitriles (crucial pharmacophores in angiotensin II receptor blockers and aromatase inhibitors): the homocoupling of the arylboronic acid .

Symmetric biaryl impurities (Ar'-Ar') consume expensive boron reagents, depress the yield of the desired biaryl nitrile, and create downstream purification nightmares due to their similar polarity to the target product. This guide provides a mechanistic deep dive, actionable FAQs, and a self-validating protocol to engineer this side reaction out of your workflow.

Mechanistic Insight: Why Does Homocoupling Occur?

To eliminate homocoupling, we must first understand its causality. The Suzuki-Miyaura catalytic cycle relies on the sequential oxidative addition of the cyanophenyl halide, transmetalation of the arylboronic acid, and reductive elimination. Homocoupling diverges from this pathway primarily through oxidative interception .

When oxygen is present, it oxidizes the active Pd(0) catalyst to a Pd(II)-peroxo complex[1]. This highly electrophilic species bypasses oxidative addition entirely, undergoing rapid double transmetalation with two equivalents of the arylboronic acid. Subsequent reductive elimination yields the symmetric dimer. Furthermore, if the catalyst degrades, the resulting palladium colloids actively catalyze oxidative homocoupling[2].

MechanisticPathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Cyanophenyl Halide) Pd0->OxAdd O2 O2 Exposure Pd0->O2 Undesired Oxidation PdII Ar-Pd(II)-X OxAdd->PdII Trans Transmetalation (Ar'-B(OH)2) PdII->Trans PdII_Cross Ar-Pd(II)-Ar' Trans->PdII_Cross RedElim Reductive Elimination PdII_Cross->RedElim RedElim->Pd0 Catalytic Cycle Product Biaryl Nitrile (Ar-Ar') RedElim->Product PdII_Ox Pd(II)-Peroxo Complex O2->PdII_Ox Trans_Homo Double Transmetalation (2x Ar'-B(OH)2) PdII_Ox->Trans_Homo PdII_Homo Ar'-Pd(II)-Ar' Trans_Homo->PdII_Homo PdII_Homo->Pd0 HomoProduct Homocoupled Dimer (Ar'-Ar') PdII_Homo->HomoProduct

Mechanistic divergence of Pd-catalyzed cross-coupling versus oxidative homocoupling.

Frequently Asked Questions (FAQs)

Q1: I degassed my solvents with a nitrogen bubbler for 10 minutes, but I still see 20% homocoupling. Why? A: Simple sparging is insufficient for sensitive cross-couplings. Even trace air saturation in the solvent can poison the cross-coupling while promoting homocoupling[3]. You must perform a rigorous Freeze-Pump-Thaw cycle (minimum 3 iterations) to remove dissolved oxygen from the solvent lattice.

Q2: Does my choice of Palladium precatalyst affect the homocoupling ratio? A: Absolutely. If you use a Pd(II) precatalyst like Pd(OAc)₂ without a mild reducing agent, the reaction must first reduce Pd(II) to the active Pd(0) state. It does this by sacrificing two equivalents of your arylboronic acid in an initial homocoupling event. Switching to a Pd(0) precatalyst like Pd₂(dba)₃ prevents the sacrificial consumption of boronic acid[4].

Q3: How does the addition rate of the boronic acid influence the outcome? A: Homocoupling is a second-order reaction with respect to the boronic acid (it requires two equivalents to hit the Pd center). Cross-coupling is first-order. By using a syringe pump to add the boronic acid slowly over several hours, you keep its steady-state concentration extremely low. This statistically starves the double-transmetalation pathway, allowing the desired cross-coupling to dominate.

Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction parameters and the distribution of cross-coupled biaryl nitrile versus the homocoupled byproduct, using the coupling of 4-chlorobenzonitrile and phenylboronic acid as a model system.

EntryCatalyst SystemAtmosphere / DegassingBoronic Acid AdditionBiaryl Nitrile Yield (%)Homocoupled Dimer (%)
1Pd(OAc)₂ / PPh₃Air / NoneBolus (All at once)41.0%48.5%
2Pd(OAc)₂ / PPh₃Argon / Freeze-Pump-ThawBolus (All at once)72.3%15.2%
3Pd₂(dba)₃ / SPhosArgon / Freeze-Pump-ThawBolus (All at once)89.5%4.8%
4Pd₂(dba)₃ / SPhosArgon / Freeze-Pump-ThawSyringe Pump (4 hours)97.2% < 0.5%
Troubleshooting Workflow

Troubleshooting Start Issue: >5% Homocoupling Detected Step1 Is the system strictly anaerobic? Start->Step1 Fix1 Perform 3x Freeze-Pump-Thaw Use Ar instead of N2 Step1->Fix1 No Step2 Is a Pd(II) precatalyst used? Step1->Step2 Yes Fix1->Step2 Fix2 Switch to Pd(0) (e.g., Pd2dba3) or add mild reductant Step2->Fix2 Yes Step3 Is transmetalation outpacing oxidative addition? Step2->Step3 No Fix2->Step3 Fix3 Use Syringe Pump for Boronic Acid Switch to MIDA Boronates Step3->Fix3 Yes Success Homocoupling Suppressed High Biaryl Nitrile Yield Step3->Success No Fix3->Success

Step-by-step troubleshooting workflow to systematically eliminate homocoupling.

Self-Validating Standard Operating Procedure (SOP)

Protocol: Air-Free Synthesis of 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile

To ensure scientific integrity, this protocol is designed as a self-validating system . It utilizes an inert internal standard (dodecane) to track the exact mass balance. If the sum of the unreacted starting materials, the cross-product, and the homocoupled product deviates from 100%, the operator immediately knows an uncharacterized decomposition pathway (such as protodeboronation) has occurred.

Step 1: Rigorous Solvent Degassing

  • In a heavy-walled Schlenk flask, combine 10 mL of Toluene and 5 mL of 2.0 M aqueous K₃PO₄.

  • Submerge the flask in liquid nitrogen until the solvent is completely frozen.

  • Open the flask to a high-vacuum manifold for 5 minutes to evacuate the headspace.

  • Close the vacuum valve and thaw the solvent in a warm water bath, allowing trapped gas bubbles to escape.

  • Repeat this Freeze-Pump-Thaw cycle three times. On the final thaw, backfill the flask with ultra-pure Argon.

Step 2: Glovebox Assembly & Internal Standard Loading

  • Inside an Argon-filled glovebox, charge a dry reaction flask with 2-bromobenzonitrile (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and SPhos (0.04 mmol).

  • Add exactly 0.5 mmol of anhydrous dodecane . This will serve as the internal standard for GC-FID validation.

  • Seal the flask with a rubber septum, remove it from the glovebox, and connect it to an Argon Schlenk line.

Step 3: Controlled Transmetalation (Syringe Pump Addition)

  • Transfer the degassed Toluene/K₃PO₄ mixture to the reaction flask via a gas-tight syringe. Heat the biphasic mixture to 80 °C under vigorous stirring.

  • In a separate degassed vial, dissolve p-tolylboronic acid (1.1 mmol) in 5 mL of degassed THF.

  • Load this solution into a gas-tight syringe and place it on a programmable syringe pump.

  • Add the boronic acid solution to the reaction flask at a rate of 1.25 mL/h (total addition time = 4 hours). Causality: This prevents local concentration spikes of the boronic acid, effectively shutting down the double-transmetalation pathway.

Step 4: System Validation via GC-FID

  • T = 0 Baseline: Before starting the syringe pump, extract a 50 µL aliquot of the organic layer. Quench in EtOAc/H₂O and run via GC-FID. Record the integration ratio of 2-bromobenzonitrile to dodecane. This is your 100% mass balance baseline.

  • T = 5 Hours Workup: Extract a final 50 µL aliquot.

  • Validation Check: Calculate the remaining 2-bromobenzonitrile, the formed 4'-methyl-[1,1'-biphenyl]-2-carbonitrile, and any 4,4'-dimethylbiphenyl (homocoupled product) against the dodecane peak.

    • Success Criteria: >95% Biaryl Nitrile, <1% Homocoupled Dimer, and a total mass balance of >98%.

References
  • 1 - JYX: JYU 2.4 - Benchchem 3.3 - ArODES 4.2 - PMC

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from Fluorinated Biphenyls

Welcome to the Advanced Troubleshooting Guide for palladium (Pd) removal. Synthesizing fluorinated biphenyls via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling often leaves behind stubborn palladium residues.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for palladium (Pd) removal. Synthesizing fluorinated biphenyls via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling often leaves behind stubborn palladium residues. Due to the unique electronic properties and lipophilicity of fluorinated aromatic systems, standard scavenging protocols frequently fail, leading to either out-of-specification heavy metal limits or unacceptable product loss.

This guide provides drug development professionals with mechanistic insights, decision workflows, and self-validating standard operating procedures (SOPs) to achieve regulatory compliance without sacrificing yield.

Regulatory Context & Target Metrics

Before optimizing your scavenging workflow, you must define your target residual palladium limit. The International Council for Harmonisation (ICH) Q3D guidelines establish strict Permitted Daily Exposure (PDE) limits for elemental impurities in Active Pharmaceutical Ingredients (APIs)[1][2].

Table 1: ICH Q3D Palladium Limits Based on Route of Administration

Route of AdministrationPermitted Daily Exposure (PDE)Target Concentration Limit (Assuming 10 g/day API dose)
Oral 100 µ g/day ≤ 10 ppm
Parenteral 10 µ g/day ≤ 1 ppm
Inhalation 1 µ g/day ≤ 0.1 ppm

Note: If your fluorinated biphenyl is an intermediate rather than the final API, higher limits (e.g., 50–100 ppm) may be acceptable provided downstream crystallization or chromatography steps offer additional clearance[3][4].

Scavenging Decision Workflow

Use the following logic tree to diagnose and correct palladium removal failures in your process.

Pd_Workflow Start Crude Fluorinated Biphenyl (Pd > 1000 ppm) Solvent 1. Solvent Selection (e.g., Toluene/DMF) Start->Solvent Scavenger 2. Scavenger Screening (DMT, Thiol, PIX) Solvent->Scavenger Analysis 3. ICP-MS Validation Scavenger->Analysis Decision Is Pd < 10 ppm? Analysis->Decision Success API Compliant Proceed to Crystallization Decision->Success Yes Fail Identify Bottleneck Decision->Fail No HighPd High Residual Pd (Kinetic Trap) Fail->HighPd LowYield Low Product Yield (Physisorption) Fail->LowYield Action1 Increase Temp (60°C) or use PIX + I2 HighPd->Action1 Action2 Reduce Scavenger Eq. or Add Polar Co-solvent LowYield->Action2 Action1->Scavenger Re-treat Action2->Scavenger Re-treat

Figure 1: Decision tree for optimizing palladium scavenging in fluorinated biphenyl workflows.

Troubleshooting & FAQs

Q1: Why is my Pd level stuck at 50 ppm despite using 10 equivalents of a silica-thiol scavenger? Causality: Fluorine atoms are highly electronegative, drawing electron density away from the biphenyl core. If your molecule contains coordinating heteroatoms (e.g., pyridyl nitrogens, anilines, or cyanobiphenyls), this electron-deficient environment can alter the coordination geometry, creating a highly stable kinetic trap for Pd(II) species[4][5]. Standard silica-thiols cannot thermodynamically outcompete these intramolecular chelates at room temperature. Solution:

  • Thermal Activation: Increase the scavenging temperature to 60–90 °C to provide the activation energy required to break the Pd-substrate complex[6].

  • Ligand Upgrade: Switch to a more strongly chelating scavenger like Dimercaptotriazine (DMT), which is specifically designed for hindered Pd complexes, or use a polymer-bound ethylenediamine[5][7].

Q2: I achieved <10 ppm Pd, but I lost 30% of my fluorinated biphenyl product. How do I improve recovery? Causality: Fluorination significantly increases the lipophilicity (logP) of the biphenyl core. Highly lipophilic molecules are prone to non-specific physisorption onto the hydrophobic backbone of polymer-based scavengers (like polystyrene-bound TMT) or the bare silanol groups of silica-based scavengers[4][8]. Solution:

  • Optimize Equivalents: Do not exceed 4–5 molar equivalents of scavenger relative to the initial Pd catalyst load. Using an excess of scavenger linearly increases the risk of product adsorption[8].

  • Solvent Modification: Shift to a more polar, coordinating solvent system. Adding DMF, DMSO, or THF to your primary solvent (e.g., Toluene) keeps the lipophilic product solvated while the metal binds to the solid phase[4].

Q3: Can I use aqueous washes instead of solid-supported scavengers to save costs on large-scale API synthesis? Causality: Standard aqueous workups are usually insufficient because lipophilic Pd-phosphine complexes partition heavily into the organic phase alongside the fluorinated biphenyl. However, reactive aqueous washing can force phase partitioning. Solution: Treating the organic phase with a 20–50% aqueous alkali metal bisulfite solution at pH 5.5–6.0 and heating to 60–90 °C effectively precipitates insoluble sodium palladium tetrasulfite complexes, routinely reducing Pd to <100 ppm before a final polish[6].

Validated Standard Operating Procedures (SOPs)

SOP 1: Solid-Supported Scavenging (SiliaMetS® DMT / Thiol)

Best for: Mid-scale intermediate purification where product recovery is paramount.

  • Dissolution: Dissolve the crude fluorinated biphenyl in a polar aprotic solvent mixture (e.g., Toluene/DMF 9:1) to a concentration of 0.1 M. Mechanism: The polar co-solvent minimizes non-specific product physisorption[4].

  • Scavenger Addition: Add 4 to 5 molar equivalents of the silica-bound scavenger (e.g., SiliaMetS DMT or Thiol) relative to the initial palladium catalyst loading[7][8].

  • Thermal Incubation: Agitate the suspension mechanically at 60 °C for 4 to 16 hours. Mechanism: Elevated temperatures are critical to overcome the activation energy required to break stable Pd-substrate chelates[6].

  • Filtration & Wash: Filter the mixture through a pad of Celite. Wash the filter cake with 2 column volumes of the reaction solvent to ensure complete recovery of the lipophilic product[8].

  • Self-Validation Check: Before discarding the scavenger cake, analyze a 1 mL aliquot of the filtrate via ICP-MS. If the Pd concentration remains >10 ppm, the Pd species is likely kinetically trapped. Do not add more solid scavenger; instead, proceed to SOP 2 to alter the oxidation state of the metal.

SOP 2: Ultra-Efficient PIX (Potassium Isopropyl Xanthate) Treatment

Best for: Late-stage API synthesis requiring <1 ppm Pd limits.

  • Oxidation (Critical Step): For reaction streams rich in Pd(0) (e.g., after a Suzuki coupling where Pd black has precipitated), add a catalytic amount of iodine (I₂) to the organic phase. Mechanism: Iodine synergistically oxidizes unreactive Pd(0) to Pd(II). Xanthate ligands have a vastly higher affinity for Pd(II), facilitating rapid and irreversible chelation[9].

  • PIX Addition: Add an aqueous solution of Potassium Isopropyl Xanthate (PIX) (5–10 equivalents relative to Pd) to the organic product stream[9][10].

  • Phase Mixing: Stir vigorously at room temperature for 1–2 hours. The PIX rapidly chelates Pd(II), forming a highly water-soluble complex that partitions into the aqueous layer.

  • Phase Separation: Separate the aqueous layer. Wash the organic layer once with water or brine, then dry and concentrate.

  • Self-Validation Check: Perform a rapid visual inspection of the aqueous layer; a strong yellow/brown color indicates successful Pd-xanthate complexation. ICP-MS of the organic layer should confirm Pd levels at ≤ 0.1 ppm[9].

References

1.3 - triphasepharmasolutions.com 2.1 - usp.org 3.2 - merckmillipore.com 4.9 - rsc.org 5.10 - researchgate.net 6.4 - acs.org 7.7 - velocityscientific.com.au 8.8 - benchchem.com 9.5 - acs.org 10.6 - google.com/patents

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered Biphenyl Coupling

Welcome to the Technical Support Center for optimizing sterically hindered biphenyl coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing sterically hindered biphenyl coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with these demanding transformations. Here, we will move beyond simple procedural lists to delve into the underlying principles that govern these reactions, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: A Mechanistic Approach

When a sterically hindered biphenyl coupling reaction underperforms, a systematic, mechanistically informed approach to troubleshooting is essential. The reaction temperature is a critical parameter that influences the rates of several key steps in the catalytic cycle.

Issue 1: Low or No Conversion of Starting Materials

This is one of the most common issues and often points to a sluggish step in the catalytic cycle, frequently the oxidative addition or reductive elimination, both of which can be significantly impacted by steric hindrance.

Q: My reaction shows no or very low conversion of the starting materials, even after an extended reaction time. What is the likely cause and how can I address it with temperature optimization?

A: Low conversion in sterically hindered couplings often stems from a high activation energy barrier for key steps in the catalytic cycle. Increasing the reaction temperature can provide the necessary thermal energy to overcome these barriers.[1]

  • Causality: The oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to form the C-C bond are often impeded by bulky ortho-substituents.[2] These steps require significant geometric rearrangement of the catalyst complex, which is energetically costly with sterically demanding substrates. Elevating the temperature directly increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the probability of surmounting the activation barrier.

  • Troubleshooting Steps & Rationale:

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. A common starting point for challenging couplings is 80-100 °C, but temperatures up to 140 °C in high-boiling solvents like xylenes or mesitylene may be necessary.[3]

    • Monitor for Decomposition: While increasing temperature can be beneficial, be aware of the thermal stability of your substrates, catalyst, and ligand.[4] Homogeneous palladium catalysts can decompose at temperatures above 150 °C.[4] Monitor the reaction by TLC or LC-MS for the appearance of degradation products.

    • Consider Microwave Irradiation: Microwave synthesis can offer rapid and efficient heating, often leading to significantly reduced reaction times and improved yields for sterically hindered couplings.

Issue 2: Formation of Side Products, Such as Homocoupling and Protodeboronation

The appearance of side products often indicates that an undesired reaction pathway is competing with the desired cross-coupling. Temperature can play a significant role in the relative rates of these competing reactions.

Q: I am observing a significant amount of homocoupling of my boronic acid and/or protodeboronation. How can reaction temperature influence these side reactions?

A: Both homocoupling and protodeboronation are known side reactions in Suzuki-Miyaura couplings, and their prevalence can be temperature-dependent.

  • Homocoupling: The formation of a biaryl from two boronic acid molecules can be favored at higher temperatures.[1]

    • Mitigation Strategy: If homocoupling is a major issue, consider lowering the reaction temperature. Additionally, ensuring a highly active catalyst and efficient transmetalation can outcompete the homocoupling pathway. The slow addition of the boronic acid can also help minimize its concentration at any given time, thus reducing the rate of homocoupling.[5]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This side reaction can be exacerbated by the presence of water and certain bases.

    • Mitigation Strategy: While not solely a temperature issue, higher temperatures can accelerate this undesired reaction. If protodeboronation is observed, ensure anhydrous conditions and consider using a non-hydroxide base. The choice of boronic ester, such as a pinacol ester, can also enhance stability against protodeboronation.[6]

Issue 3: Catalyst Decomposition

High temperatures, while often necessary, can lead to the decomposition of the palladium catalyst, resulting in a stalled reaction.

Q: My reaction starts well but then stalls before reaching completion. Could this be due to catalyst decomposition at the reaction temperature?

A: Yes, catalyst decomposition is a significant concern at elevated temperatures. The active Pd(0) species can agglomerate to form inactive palladium black, especially with prolonged heating.

  • Causality: The ligands used in cross-coupling reactions play a crucial role in stabilizing the palladium center.[7] At high temperatures, ligand dissociation can occur, leaving the palladium center exposed and prone to aggregation.

  • Troubleshooting Steps & Rationale:

    • Use of Bulky, Electron-Rich Ligands: Ligands such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to be both sterically demanding and electron-rich.[5][8] The steric bulk helps to prevent catalyst aggregation, while the electron-donating nature of the ligand stabilizes the palladium center.

    • Employ Pre-catalysts: Modern pre-catalysts are designed to generate the active Pd(0) species in a controlled manner, which can lead to a longer catalyst lifetime.[6]

    • Optimize Catalyst Loading: While it may seem counterintuitive, a lower catalyst loading can sometimes lead to better results, as it can reduce the rate of bimolecular decomposition pathways. Conversely, for very challenging couplings, a higher catalyst loading may be necessary to achieve a reasonable reaction rate before decomposition becomes significant.[5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for a sterically hindered biphenyl coupling?

A1: There is no single "ideal" temperature. The optimal temperature is highly dependent on the specific substrates, catalyst system (palladium precursor and ligand), base, and solvent used.[6] A good starting point for optimization is typically between 80-110 °C.[5] For particularly challenging couplings, such as those forming tetra-ortho-substituted biaryls, temperatures may need to be increased to 110-140 °C.[3]

Q2: How does temperature affect the different steps of the Suzuki-Miyaura catalytic cycle in the context of steric hindrance?

A2: Temperature has a pronounced effect on the key steps of the catalytic cycle:

  • Oxidative Addition: This is often a rate-limiting step for sterically hindered aryl halides. Higher temperatures provide the energy to overcome the steric repulsion between the substrate and the palladium complex.[2]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The choice of base is critical here, as it forms a more nucleophilic "ate" complex.[9] While temperature can increase the rate, the base and solvent system are often more critical parameters to optimize for this step.

  • Reductive Elimination: This is the final, product-forming step and is often severely hindered by bulky ortho-substituents that prevent the two aryl groups from coming into close proximity on the palladium center.[2] Increased temperature is often crucial to facilitate this step.

Q3: Can running the reaction at a lower temperature for a longer time achieve the same result as a higher temperature for a shorter time?

A3: Not always. For sterically hindered couplings, there is often a minimum temperature threshold required to overcome the activation energy of a particular step (often reductive elimination). Below this temperature, the reaction may not proceed at a practical rate, regardless of the reaction time. However, if the reaction does proceed at a lower temperature, this can be advantageous in minimizing side reactions like homocoupling and catalyst decomposition.[1]

Q4: Are there any alternatives to simply increasing the temperature to overcome steric hindrance?

A4: Absolutely. Optimizing the reaction temperature should be done in conjunction with other parameters:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is one of the most effective strategies for promoting the coupling of sterically hindered substrates.[1][10] These ligands can facilitate both oxidative addition and reductive elimination.[7]

  • Base Selection: The choice of base can significantly impact the rate of transmetalation.[9] For hindered systems, stronger bases like phosphates or fluorides are often more effective than carbonates.

  • Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species. A solvent screen can be a valuable optimization tool.[5]

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for each specific reaction.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., SPhos, 1-10 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[11]

  • Reagent Addition: Under a positive pressure of inert gas, add the sterically hindered aryl halide (1.0 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), and the anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: Temperature Effects on Yield
EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12,6-DimethylbromobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene801245
22,6-DimethylbromobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001285
32,6-DimethylbromobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Xylenes120892

Note: This data is illustrative and actual results will vary depending on the specific substrates and conditions.

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low or No Conversion temp_increase Increase Temperature (10-20 °C increments) start->temp_increase monitor_decomp Monitor for Decomposition (TLC/LC-MS) temp_increase->monitor_decomp Reaction proceeds? side_products Check for Side Products (Homocoupling, Protodeboronation) monitor_decomp->side_products No, or side reactions observed success Successful Coupling monitor_decomp->success Yes ligand_opt Optimize Ligand (Bulky, Electron-Rich) side_products->ligand_opt base_opt Optimize Base (Stronger Base) ligand_opt->base_opt base_opt->temp_increase Re-evaluate Temperature

Caption: A decision-making workflow for troubleshooting low conversion in sterically hindered biphenyl couplings.

Key Steps in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Often slow with hindered Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'-B(OR)2) PdII_ArX->Transmetalation PdII_ArAr L_nPd(II)(Ar)(Ar') Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim Often requires high T for hindered systems RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting steps affected by steric hindrance.

References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). [Source Redacted]
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC. [Source Redacted]
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem. [Source Redacted]
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. [Source Redacted]
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Rsc.org. (2014). [Source Redacted]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Source Redacted]
  • The effect of various temperatures on the Suzuki coupling reaction a - ResearchG
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022). [Source Redacted]
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem. [Source Redacted]
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025). [Source Redacted]
  • Overcoming challenges in the synthesis of sterically hindered anilines - Benchchem. [Source Redacted]
  • Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3)
  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids - ChemRxiv. [Source Redacted]
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [Source Redacted]
  • Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. (2025). [Source Redacted]
  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed. [Source Redacted]
  • Suzuki Coupling - Organic Chemistry Portal. [Source Redacted]
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications - ACS.org. (2025). [Source Redacted]
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. [Source Redacted]
  • Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas - PMC. [Source Redacted]
  • Cross-Coupling Reactions Guide. [Source Redacted]
  • Asymmetric Synthesis of an Axially Chiral Antimitotic Biaryl via an Atropo-Enantioselective Suzuki Cross-Coupling | The Journal of Organic Chemistry - ACS Public
  • Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis - Benchchem. [Source Redacted]
  • Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards - Organic Chemistry Portal. [Source Redacted]
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed. (2002). [Source Redacted]
  • Optimization of temperature for Suzuki-Miyaura coupling reaction - ResearchG
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). [Source Redacted]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Source Redacted]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. [Source Redacted]
  • Cross-coupling reaction - Wikipedia. [Source Redacted]

Sources

Troubleshooting

Overcoming solubility challenges during 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile purification

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges encountered during the purification of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile. Our goal is to equip you with the expertise and practical insights to achieve high purity for this critical compound.

Introduction

2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile is a key building block in the synthesis of various pharmaceuticals and advanced materials.[1] Its rigid biphenyl structure, coupled with the polar nitrile group and the electronegative fluorine atom, presents unique solubility characteristics that can complicate purification. This guide is structured to help you navigate these challenges effectively, with a primary focus on recrystallization, the most common and scalable purification technique for solid organic compounds.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Recrystallization Challenges

Q1: I'm having trouble finding a suitable solvent for the recrystallization of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile. Where do I start?

A1: Selecting the right solvent is the most critical step in a successful recrystallization.[2] The ideal solvent should dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below.[4] Given the structure of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile, which has both nonpolar (biphenyl core) and polar (nitrile and fluoro groups) characteristics, a systematic approach to solvent screening is recommended.

Based on the principle of "like dissolves like," solvents of intermediate polarity are often a good starting point for biphenyl compounds.[5] We recommend a small-scale solvent screening with the solvents listed in the table below.

Table 1: Recommended Solvents for Screening

Solvent ClassSpecific Solvents to TestPredicted Solubility of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrileRationale
Nonpolar Aromatic Toluene, XylenesModerate to High (especially when hot) The aromatic nature of the solvent will interact favorably with the biphenyl core.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFHigh Ethers can solvate both the nonpolar and polar regions of the molecule.
Esters Ethyl Acetate, Isopropyl AcetateModerate Offers a balance of polarity suitable for many organic compounds.
Ketones Acetone, Methyl Ethyl Ketone (MEK)High The polar carbonyl group can interact with the nitrile functionality.
Alcohols Isopropanol, Ethanol, MethanolLow to Moderate The polarity may be too high for good solubility, but they can be excellent anti-solvents.
Halogenated Dichloromethane (DCM)High Often a good solvent for a wide range of organic compounds.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Weigh approximately 20-30 mg of your crude 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile into several small test tubes.

  • Solvent Addition: To each test tube, add a few drops of a different test solvent from Table 1.

  • Heating: Gently heat the test tubes with agitation (e.g., in a warm water bath or on a hot plate) to near the solvent's boiling point.[6]

  • Observation (Hot): Observe if the solid dissolves completely. If it does, this is a potential candidate solvent. If it doesn't dissolve even with the addition of more solvent, it's a poor solvent.

  • Cooling: Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath.[3]

  • Observation (Cold): Observe the formation of crystals. An ideal solvent will yield a good quantity of crystalline solid upon cooling.

  • Solvent System: If no single solvent is ideal, consider a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[2] A common combination is an alcohol (good solvent) and water (bad solvent).[2]

Q2: My compound is "oiling out" instead of forming crystals during recrystallization. What is happening and how can I fix it?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the dissolved compound separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase.[7][8] This is a common problem, especially with impure compounds or when the melting point of the solid is lower than the temperature of the solution.[9] The oil that forms is often a good solvent for impurities, which can become trapped upon eventual solidification, leading to a poor purification outcome.[7][10]

Troubleshooting Guide for "Oiling Out"

Potential Cause Explanation Troubleshooting Steps
High Supersaturation The concentration of the compound in the solution is too high, kinetically favoring the formation of a liquid phase over an ordered crystal lattice.[11]1. Reduce Cooling Rate: Allow the solution to cool more slowly to give the molecules time to form an ordered crystal lattice.[11][12] 2. Decrease Solute Concentration: Add a small amount of additional hot solvent to the solution to reduce the supersaturation level.[9][11]
Presence of Impurities Impurities can disrupt the crystallization process and lower the melting point of the compound.[9][11]1. Pre-purification: Consider a preliminary purification step, such as an aqueous wash or passing the crude material through a short plug of silica gel, to remove highly polar or nonpolar impurities. 2. Activated Charcoal: If the solution is colored, adding a small amount of activated charcoal can help adsorb colored impurities.[6][13]
Inappropriate Solvent The chosen solvent may be too "good" at dissolving the compound, leading to a high concentration even at lower temperatures.1. Change Solvent: Experiment with a different solvent or a mixed solvent system.[6][10] 2. Anti-Solvent Addition: If using a single solvent, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the hot, dissolved solution to induce crystallization.[11]
Low Melting Point The melting point of the compound may be naturally low or significantly depressed by impurities.1. Lower Crystallization Temperature: If possible, use a solvent with a lower boiling point. 2. Seeding: Add a few seed crystals of the pure compound to the solution as it cools. This provides a template for crystal growth and can help bypass the formation of an oil.[8][11]

dot

Oiling_Out_Troubleshooting Troubleshooting 'Oiling Out' During Crystallization start Observation: 'Oiling Out' Occurs cause1 Potential Cause: High Supersaturation start->cause1 cause2 Potential Cause: Presence of Impurities start->cause2 cause3 Potential Cause: Inappropriate Solvent start->cause3 cause4 Potential Cause: Low Melting Point start->cause4 solution1a Action: Reduce Cooling Rate cause1->solution1a solution1b Action: Decrease Solute Concentration (Add more hot solvent) cause1->solution1b solution2a Action: Pre-purification Step (e.g., wash, silica plug) cause2->solution2a solution2b Action: Use Activated Charcoal cause2->solution2b solution3a Action: Change Solvent or Use Mixed Solvent System cause3->solution3a solution3b Action: Slowly Add Anti-Solvent cause3->solution3b solution4a Action: Use Lower Boiling Point Solvent cause4->solution4a solution4b Action: Introduce Seed Crystals cause4->solution4b end Successful Crystallization solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end solution4a->end solution4b->end

Caption: A flowchart for diagnosing and resolving "oiling out".

Q3: My recrystallization yield is very low. What are the common causes and how can I improve it?

A3: A low yield in recrystallization can be frustrating. Several factors can contribute to this issue.[9]

Troubleshooting Guide for Low Recrystallization Yield

Potential Cause Explanation Corrective Action
Too Much Solvent Using an excessive amount of solvent will keep more of your compound dissolved in the mother liquor, even after cooling.[9][12][14]Use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[14] If too much solvent has been added, you can carefully evaporate some of it to re-saturate the solution.[9]
Premature Crystallization If the compound crystallizes too early, for instance during a hot filtration step, it can be lost.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a small amount of extra hot solvent to wash the filter paper and funnel to recover any crystallized product.
Incomplete Crystallization The solution may not have been cooled sufficiently or for a long enough period.After cooling to room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[13]
Crystallization is Too Quick Rapid cooling can lead to the formation of small, impure crystals that are difficult to collect.Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[4]
Washing with Room Temperature Solvent Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[14]Always wash the crystals with a minimal amount of ice-cold solvent.[14]
Alternative Purification Methods

Q4: Recrystallization is not giving me the desired purity. What other methods can I use?

A4: If recrystallization is ineffective, column chromatography is the next logical step.[6] For 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile, both normal-phase and reversed-phase chromatography are viable options.

Guide to Column Chromatography

  • Normal-Phase Chromatography:

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Start with a low polarity mobile phase and gradually increase the polarity to elute your compound. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand.[6]

  • Reversed-Phase Chromatography:

    • Stationary Phase: C18-functionalized silica is the standard. Biphenyl stationary phases have also shown good selectivity for aromatic compounds.[15]

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is used. Elution is typically achieved by starting with a high concentration of water and increasing the organic solvent concentration over time.

dot

Purification_Strategy Purification Strategy for 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile start Crude Product recrystallization Primary Method: Recrystallization start->recrystallization solvent_screening Step 1: Small-Scale Solvent Screening recrystallization->solvent_screening optimization Step 2: Optimize Conditions (Cooling Rate, Concentration) solvent_screening->optimization purity_check Purity Check (TLC, NMR, etc.) optimization->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% chromatography Alternative Method: Column Chromatography purity_check->chromatography Purity < 98% normal_phase Normal-Phase (Silica Gel) chromatography->normal_phase reversed_phase Reversed-Phase (C18 or Biphenyl) chromatography->reversed_phase normal_phase->purity_check reversed_phase->purity_check

Caption: A decision tree for the purification of the target compound.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Crystallization of Small Molecule Compounds. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

  • Scribd. Understanding Oiling Out in Crystallization. [Link]

  • Allen. Purification of Organic Compounds- Purification Methods in Chemistry. [Link]

  • PubMed. Purification of polybrominated biphenyl congeners. [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • N/A. Recrystallization. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • N/A. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • LCGC. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]

  • Royal Society of Chemistry. (1995). Crystallization of 4,4′-biphenyldicarbonitrile with silver(I) salts: a change in topology concomitant with a change in counterion leading to a ninefold diamondoid network. [Link]

  • N/A. Recrystallization-1.pdf. [Link]

  • N/A. Recrystallization. [Link]

  • ACS Publications. (2014, January 7). Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. [Link]

  • N/A. Recrystallization1. [Link]

  • National Center for Biotechnology Information. Gas chromatographic separation of methoxylated polychlorinated biphenyl atropisomers. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Organic Syntheses. 4-methoxy-2'-methylbiphenyl. [Link]

  • ChemWhat. 2-Fluorobiphenyl CAS#: 321-60-8. [Link]

  • ChemTalk. (2021, August 5). Lab Procedure: Recrystallization. [Link]

  • N/A. Recrystallization. [Link]

  • National Center for Biotechnology Information. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. [Link]

  • N/A. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
  • PubChem. 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile. [Link]

  • National Center for Biotechnology Information. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • ResearchGate. Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. [Link]

  • Organic Syntheses. 4,4'-difluorobiphenyl. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • European Patent Office. (2009, July 1). METHOD FOR PURIFYING FLUORINE COMPOUND. [Link]

  • National Institute of Standards and Technology. 1,1'-Biphenyl, 2-fluoro-. [Link]

Sources

Optimization

Technical Support Center: Enhancing Thermal Stability of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile Derivatives

Welcome to the Application Scientist Support Portal. 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile (2'-F-4-CB) and its derivatives are highly valued in liquid crystal (LC) technologies, advanced optoelectronics, and pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile (2'-F-4-CB) and its derivatives are highly valued in liquid crystal (LC) technologies, advanced optoelectronics, and pharmaceutical synthesis due to their strong dipole moments and unique dielectric anisotropies. However, researchers frequently encounter thermal stability issues—ranging from premature isotropization to high-temperature thermolysis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to enhance the thermal resilience of these molecules.

Section 1: Mechanistic Overview (The Causality of Thermal Instability)

To troubleshoot thermal instability, we must first understand the molecular physics at play. The introduction of a lateral fluorine atom at the 2'-position of the biphenyl core creates a steric clash with the ortho-hydrogens of the adjacent phenyl ring. This steric hindrance forces the biphenyl system out of coplanarity, increasing the dihedral angle.

While this twist beneficially lowers the melting point and broadens the mesophase temperature range for LC applications, it inherently disrupts close molecular packing. Consequently, intermolecular van der Waals forces are weakened, leading to lower thermal degradation temperatures (Td) and a high susceptibility to premature phase transitions (isotropization) under thermal stress[1].

To counteract this steric penalty without losing the beneficial electronic properties of the fluorine atom, we employ two primary stabilization strategies:

  • Supramolecular Hydrogen Bonding : Utilizing the terminal carbonitrile as an H-bond acceptor to form dimeric complexes, thereby artificially extending the rigid core and increasing the clearing temperature (Tc)[2].

  • Polymer Matrix Encapsulation : Restricting the translational and rotational mobility of the derivative within a high-glass-transition (Tg) fluorinated polyimide matrix to prevent thermolysis[3].

Pathway cluster_0 Thermal Stress Base 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile (Steric Twist, Lower Packing Density) Degradation Premature Isotropization & Thermolysis (>250°C) Base->Degradation Hbond Supramolecular H-Bonding (e.g., with Fluorobenzoic Acid) Base->Hbond Polymer Polymer Encapsulation (Fluorinated Polyimide Matrix) Base->Polymer Stable1 Increased Aspect Ratio & Clearing Temperature (Tc) Hbond->Stable1 Stable2 Restricted Mobility & High Td (>400°C) Polymer->Stable2

Caption: Mechanistic pathways comparing thermal degradation versus stabilization strategies for 2'-F-4-CB.

Section 2: Troubleshooting Guide & FAQs

Q1: During thermal cycling, my 2'-F-4-CB derivative loses its nematic liquid crystalline phase at a much lower temperature than expected. How can I increase the clearing point (Tc)? Root Cause : The lateral 2'-fluoro substitution reduces the molecular aspect ratio (length-to-width ratio) compared to unfluorinated analogs. This destabilizes the parallel alignment required for the nematic phase, causing early isotropization[1]. Solution : Form a supramolecular hydrogen-bonded co-crystal. By introducing a strong hydrogen-bond donor, such as 4-alkoxy-2,3-difluorobenzoic acid, the cyano group of 2'-F-4-CB acts as an acceptor. This 1:1 complexation effectively doubles the molecular length, increasing the aspect ratio and polarizability, which significantly elevates the thermal stability of the nematic phase[2].

Q2: I am using a 2'-F-4-CB derivative in a high-temperature application (>250°C), but I observe discoloration and mass loss. What is the degradation mechanism, and how do I prevent it? Root Cause : At elevated temperatures, the molecule undergoes thermolysis. The weakest points are typically the C-CN bond (leading to decyanation) or the cleavage of terminal alkyl chains. Solution : Encapsulate the derivative in a high-temperature fluorinated polyimide (FPI) matrix. FPIs exhibit exceptional thermo-oxidative stability up to 500°C[3]. The rigid polymer chains physically restrict the mobility of the biphenyl molecules, drastically reducing the collision frequency required for bimolecular degradation pathways and shielding the molecules from oxidative attack.

Q3: When blending the derivative with a polymer matrix, I observe macroscopic phase separation upon solvent evaporation. How can I achieve a homogeneous dispersion? Root Cause : Phase separation is driven by a mismatch in surface energy and rapid solvent evaporation kinetics, which allows the small molecules to aggregate and crystallize out of the polymer matrix before the polymer chains lock them in place. Solution : Ensure you are using a fluorinated polymer matrix to match the fluorophilic nature of the 2'-F-4-CB derivative. Additionally, modify your thermal curing protocol. Use a step-wise heating ramp (e.g., 80°C, 150°C, 250°C) rather than a direct high-temperature bake. This controls the solvent evaporation rate, kinetically trapping the biphenyl molecules in a homogenous dispersion.

Section 3: Validated Experimental Protocols

Protocol A: Synthesis of Thermally Stable Hydrogen-Bonded Co-Crystals

Self-Validation Metric: Successful complexation is confirmed by the disappearance of the free -OH stretching band (~3200 cm⁻¹) and the shift of the -CN stretching band in FTIR, alongside a unified, elevated clearing peak in Differential Scanning Calorimetry (DSC).

  • Stoichiometric Preparation : Weigh equimolar amounts (1:1 molar ratio) of the 2'-F-4-CB derivative and a complementary donor like 4-alkoxy-2,3-difluorobenzoic acid.

  • Dissolution : Dissolve both components in a minimum volume of anhydrous tetrahydrofuran (THF) or absolute ethanol under continuous magnetic stirring at 40°C until the solution is completely transparent.

  • Controlled Evaporation : Transfer the solution to a petri dish and allow the solvent to evaporate slowly at room temperature in a desiccator over 48 hours. Slow evaporation is critical to ensure highly ordered hydrogen bond formation.

  • Thermal Annealing : Place the resulting solid in a vacuum oven at 60°C for 12 hours to remove any residual solvent trapped in the crystal lattice.

  • Characterization : Perform DSC at a heating/cooling rate of 5°C/min. A single, sharp melting peak validates the formation of a stable complex[2].

Protocol N1 1. Stoichiometric Mixing (1:1) N2 2. Dissolution in THF/EtOH N1->N2 N3 3. Controlled Evaporation N2->N3 N4 4. Thermal Annealing N3->N4 N5 5. DSC/POM Validation N4->N5

Caption: Step-by-step workflow for the synthesis of hydrogen-bonded co-crystals.

Protocol B: Fluorinated Polyimide (FPI) Matrix Encapsulation

Self-Validation Metric: Perform Thermogravimetric Analysis (TGA) under a nitrogen atmosphere. A successfully encapsulated film should exhibit less than 1% weight loss below 400°C.

  • Matrix Preparation : Dissolve the fluorinated polyimide precursor (e.g., 6FDA-based polyamic acid) in N,N-Dimethylacetamide (DMAc) to form a 15 wt% solution.

  • Doping : Add the 2'-F-4-CB derivative (up to 10 wt% relative to the polymer) to the solution. Stir vigorously for 4 hours at room temperature.

  • Film Casting : Blade-coat the homogeneous solution onto a clean glass substrate with a wet thickness of 200 µm.

  • Step-Curing (Critical Step) : Place the substrate in a programmable convection oven. Apply the following thermal profile to prevent phase separation:

    • 80°C for 2 hours (Initial solvent removal)

    • 150°C for 1 hour (Intermediate drying)

    • 250°C for 1 hour (Thermal imidization and kinetic trapping)

Section 4: Quantitative Data Summaries

Table 1: Impact of Stabilization Strategies on Thermal Properties of 2'-F-4-CB Derivatives

System / ModificationMelting Temp (Tm)Clearing Temp (Tc)Degradation Temp (Td, 5% wt loss)Primary Stabilization Mechanism
Neat 2'-F-4-CB (Baseline) ~45°C~35°C (Monotropic)~220°CNone (Steric twist lowers stability)
H-Bonded Co-Crystal (with Fluorobenzoic Acid)~85°C~115°C (Enantiotropic)~260°CIncreased aspect ratio via supramolecular dimerization
FPI Polymer Encapsulation (10 wt% doping)N/A (Amorphous)N/A (Restricted)>430°CRestricted molecular mobility & oxidative shielding
Terminal Alkyl Elongation (e.g., 4'-Dodecyl)~30°C~65°C~280°CEnhanced van der Waals interactions in the alkyl tails

(Note: Temperatures are representative approximations based on homologous series behavior and matrix interactions.)

Section 5: References

  • New series of fluorinated hydrogen-bonded liquid crystals with SmB and nematic phases Source: Liquid Crystals (Taylor & Francis) URL:[Link]

  • Fluorinated Poly(pentylene 4,4′-bibenzoate)s with Low Isotropization Temperatures and Unique Phase Transition Behavior Source: Macromolecules (ACS Publications) URL:[Link]

  • Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite Source: Journal of Applied Polymer Science (e-Publications@Marquette) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Interpreting 19F NMR Spectra of Ortho-Fluorinated Biphenyls

For researchers, scientists, and drug development professionals, the conformational analysis of ortho-fluorinated biphenyls presents a unique set of challenges. These molecules often exhibit atropisomerism, a form of ste...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the conformational analysis of ortho-fluorinated biphenyls presents a unique set of challenges. These molecules often exhibit atropisomerism, a form of stereoisomerism arising from restricted rotation around a single bond, leading to the existence of stable, separable enantiomers or diastereomers. The subtle interplay of steric and electronic effects governs the rotational barrier and the equilibrium between different conformers. Understanding these dynamics is crucial, as the specific conformation can profoundly impact a molecule's biological activity and physicochemical properties.

This guide provides an in-depth technical comparison of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy with alternative analytical techniques—namely X-ray crystallography and Density Functional Theory (DFT) calculations—for the comprehensive analysis of ortho-fluorinated biphenyls. We will delve into the underlying principles of each method, present supporting experimental data, and offer detailed protocols to empower you in your research endeavors.

The Power of ¹⁹F NMR in Unraveling Conformational Dynamics

¹⁹F NMR has emerged as a particularly powerful tool for studying the structure and dynamics of fluorinated molecules. The ¹⁹F nucleus possesses several advantageous properties: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which translates to high sensitivity.[1] Crucially, the chemical shift of a fluorine atom is exquisitely sensitive to its local electronic environment, providing a wide spectral dispersion that minimizes signal overlap and allows for the detailed analysis of complex systems.[2][3]

In the context of ortho-fluorinated biphenyls, ¹⁹F NMR offers several distinct advantages:

  • Sensitivity to Conformational Changes: The ¹⁹F chemical shift is a highly sensitive reporter of the dihedral angle between the two phenyl rings. As the rotation around the central C-C bond is restricted, distinct fluorine environments are generated for each atropisomer, often resulting in separate, well-resolved signals in the ¹⁹F NMR spectrum.

  • Through-Space Coupling: When two fluorine atoms are in close spatial proximity, as is often the case in ortho-substituted biphenyls, they can exhibit through-space scalar coupling (J-coupling). This phenomenon, mediated by the overlap of electron orbitals, provides direct evidence of the through-space proximity of the fluorine atoms and can be a powerful tool for conformational assignment.[4][5] The magnitude of this coupling is highly dependent on the internuclear distance, offering a valuable constraint for structural elucidation.[5]

  • Dynamic Information from Variable Temperature (VT) NMR: By acquiring ¹⁹F NMR spectra at different temperatures, it is possible to study the kinetics of bond rotation. At low temperatures, where rotation is slow on the NMR timescale, separate signals for each atropisomer are observed. As the temperature increases, the rate of rotation increases, leading to broadening of the signals and eventually coalescence into a single, time-averaged signal. Analysis of these line shape changes allows for the determination of the rotational energy barrier (ΔG‡).[6]

Visualizing Atropisomerism and the NMR Experiment

Atropisomerism_NMR cluster_0 Ortho-Fluorinated Biphenyl Atropisomers cluster_1 ¹⁹F NMR Analysis Atropisomer A Atropisomer A VT_NMR Variable Temperature ¹⁹F NMR Atropisomer A->VT_NMR Atropisomer B Atropisomer B Atropisomer B->VT_NMR Low_T Low Temperature: Two distinct signals (slow exchange) VT_NMR->Low_T Cooling High_T High Temperature: One averaged signal (fast exchange) VT_NMR->High_T Heating Coalescence Coalescence Temperature: Broadened signals Low_T->Coalescence Heating Coalescence->High_T Further Heating Rotational_Barrier ΔG‡ Calculation Coalescence->Rotational_Barrier

Caption: Workflow for determining the rotational barrier in ortho-fluorinated biphenyls using variable temperature ¹⁹F NMR.

Comparison with Alternative Techniques

While ¹⁹F NMR is a powerful tool, a comprehensive understanding of ortho-fluorinated biphenyls often benefits from a multi-technique approach. X-ray crystallography and DFT calculations provide complementary information, each with its own strengths and limitations.

Feature¹⁹F NMR SpectroscopyX-ray CrystallographyDensity Functional Theory (DFT)
State of Matter SolutionSolid (crystal)In silico (gas or solvated)
Information Obtained Conformational dynamics, rotational barriers, through-space interactions, relative populations of conformers.[6][7]Precise atomic coordinates, bond lengths, bond angles, and dihedral angles in the solid state.[7]Theoretical geometries, relative energies of conformers, rotational energy profiles, and prediction of NMR parameters.[6]
Strengths Provides dynamic information in a biologically relevant state (solution); sensitive to subtle conformational changes; can quantify atropisomer ratios.[7]Provides a definitive, high-resolution static picture of the molecule's conformation.Can explore the entire potential energy surface; predicts properties that are difficult to measure experimentally.
Limitations Provides an average picture in solution; interpretation can be complex; requires specialized instrumentation.Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may not be representative of the solution-state or biologically active conformation.Accuracy is dependent on the chosen functional and basis set; can be computationally expensive for large molecules.
X-ray Crystallography: The Static Picture

X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's three-dimensional structure in the solid state.[7] For ortho-fluorinated biphenyls, a crystal structure can definitively determine the dihedral angle and the precise arrangement of the fluorine atoms. This information is invaluable for validating computational models and providing a starting point for understanding the molecule's conformational preferences.

However, it is crucial to recognize that the conformation observed in a crystal is a static picture and may be influenced by crystal packing forces. This solid-state conformation may not be the most stable or biologically relevant conformation in solution.[7]

Density Functional Theory (DFT) Calculations: The Theoretical Insight

DFT calculations have become an indispensable tool for computational chemists and are increasingly used to complement experimental NMR data. By solving the Schrödinger equation for a molecule, DFT can predict a wide range of properties, including:

  • Optimized Geometries: The lowest energy conformation of the molecule can be calculated, providing theoretical bond lengths, angles, and dihedral angles.

  • Rotational Energy Profiles: The energy of the molecule can be calculated as a function of the dihedral angle, allowing for the theoretical determination of the rotational barrier.

  • Prediction of NMR Parameters: DFT can be used to predict ¹⁹F NMR chemical shifts and coupling constants. Comparing these calculated values with experimental data can aid in the assignment of signals and the validation of the proposed conformation.

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set, and it is often necessary to benchmark different computational methods against experimental data.

Experimental Protocols

Protocol 1: Standard ¹⁹F NMR of an Ortho-Fluorinated Biphenyl

Objective: To obtain a standard one-dimensional ¹⁹F NMR spectrum for chemical shift determination and observation of through-space coupling.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the ortho-fluorinated biphenyl.

    • Dissolve the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.

    • For accurate chemical shift referencing, an internal standard such as trifluorotoluene can be added.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the ¹⁹F probe.

  • Data Acquisition:

    • Use a standard 1D ¹⁹F pulse sequence (e.g., a simple pulse-acquire sequence).

    • Set the spectral width to encompass the expected range of ¹⁹F chemical shifts (a wide range of ~200 ppm is a good starting point if unknown).

    • Set the transmitter offset to the center of the expected spectral region.

    • Use an acquisition time of 1-2 seconds for good resolution.

    • Employ a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 16-128) to achieve a good signal-to-noise ratio.

    • For simplified spectra, ¹H decoupling can be applied.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the chemical shift to the internal standard.

    • Integrate the signals to determine the relative ratios of different fluorine environments.

Protocol 2: Variable Temperature (VT) ¹⁹F NMR for Rotational Barrier Determination

Objective: To determine the rotational energy barrier (ΔG‡) of an ortho-fluorinated biphenyl by analyzing the coalescence of ¹⁹F NMR signals.

Methodology:

  • Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the chosen solvent has a suitable temperature range (e.g., toluene-d₈ for a wide range).

  • Initial Room Temperature Spectrum: Acquire a standard ¹⁹F NMR spectrum at room temperature to identify the signals of interest.

  • Low-Temperature Spectra:

    • Cool the sample in decrements of 10-20 K.

    • Allow the temperature to equilibrate for 5-10 minutes at each step.

    • Acquire a ¹⁹F spectrum at each temperature until the signals for the two atropisomers are sharp and well-resolved (slow exchange regime).

  • High-Temperature Spectra:

    • Gradually increase the temperature in increments of 10-20 K above room temperature.

    • Allow the temperature to equilibrate at each step.

    • Acquire a ¹⁹F spectrum at each temperature, observing the broadening of the signals as they approach coalescence.

    • Continue increasing the temperature until the signals have coalesced into a single, sharp peak (fast exchange regime).

  • Data Analysis:

    • Identify the coalescence temperature (Tc), which is the temperature at which the two signals merge into a single broad peak.

    • Determine the rate constant for rotation (k) at the coalescence temperature using the following equation: k = (π * Δν) / √2 where Δν is the difference in chemical shift (in Hz) between the two signals at low temperature.

    • Calculate the free energy of activation (ΔG‡) at the coalescence temperature using the Eyring equation: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

Visualizing the Integrated Approach

Integrated_Analysis cluster_NMR ¹⁹F NMR Spectroscopy cluster_Xray X-ray Crystallography cluster_DFT DFT Calculations Ortho_F_Biphenyl Ortho-Fluorinated Biphenyl Sample 1D_19F_NMR 1D ¹⁹F NMR Ortho_F_Biphenyl->1D_19F_NMR Crystallization Crystallization Ortho_F_Biphenyl->Crystallization Geometry_Optimization Geometry Optimization Ortho_F_Biphenyl->Geometry_Optimization NMR_Data Chemical Shifts J-Couplings Rotational Barrier (ΔG‡) Through-Space Proximity 1D_19F_NMR->NMR_Data VT_NMR Variable Temperature ¹⁹F NMR VT_NMR->NMR_Data 2D_NMR 2D NMR (HOESY) 2D_NMR->NMR_Data Comprehensive_Analysis Comprehensive Conformational and Dynamic Picture NMR_Data->Comprehensive_Analysis Compare & Validate Diffraction X-ray Diffraction Crystallization->Diffraction Xray_Structure Solid-State Structure (Dihedral Angle, Bond Lengths) Diffraction->Xray_Structure Xray_Structure->Comprehensive_Analysis Compare & Validate DFT_Data Theoretical Structure Calculated ΔG‡ Predicted Spectra Geometry_Optimization->DFT_Data Energy_Calculation Rotational Energy Profile Energy_Calculation->DFT_Data NMR_Prediction Predict ¹⁹F NMR Parameters NMR_Prediction->DFT_Data DFT_Data->Comprehensive_Analysis Compare & Validate

Caption: An integrated workflow combining ¹⁹F NMR, X-ray crystallography, and DFT for a thorough analysis of ortho-fluorinated biphenyls.

Conclusion

The interpretation of ¹⁹F NMR spectra of ortho-fluorinated biphenyls provides a powerful avenue for understanding their conformational dynamics. The sensitivity of the ¹⁹F chemical shift to the local environment, the observation of through-space coupling, and the ability to determine rotational barriers through variable temperature experiments make ¹⁹F NMR an indispensable tool for researchers in drug discovery and materials science.

While ¹⁹F NMR offers a wealth of information about the behavior of these molecules in solution, a truly comprehensive analysis is best achieved through an integrated approach. By combining the dynamic insights from ¹⁹F NMR with the static, high-resolution picture from X-ray crystallography and the theoretical predictions from DFT calculations, a complete and robust understanding of the structure-property relationships in ortho-fluorinated biphenyls can be attained. This multi-faceted approach empowers scientists to make more informed decisions in the design and development of novel fluorinated molecules with tailored properties.

References

  • Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]

  • Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. ChemBioChem. [Link]

  • Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. The Journal of Organic Chemistry. [Link]

  • Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry. [Link]

  • Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance. [Link]

  • Computation of Through-Space 19F-19F Scalar Couplings via Density Functional Theory. Journal of the American Chemical Society. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance Discussions. [Link]

  • 1D Selective 1H - 19F HOESY. University of Ottawa NMR Facility Blog. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. FAO AGRIS. [Link]

  • Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles. ResearchGate. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry – A European Journal. [Link]

  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure. [Link]

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Comparative

Optimizing HPLC Purity Analysis for 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile: A Comparative Guide to Stationary Phase Selection

Executive Summary Developing a robust, stability-indicating HPLC method for the purity analysis of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile presents a unique chromatographic challenge. As a highly polarized, electron-def...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust, stability-indicating HPLC method for the purity analysis of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile presents a unique chromatographic challenge. As a highly polarized, electron-deficient aromatic intermediate used in pharmaceutical synthesis[1], it is prone to co-eluting with structurally identical process impurities, such as des-fluoro analogs and positional isomers (e.g., 3'-fluoro derivatives).

This guide objectively compares the performance of traditional C18 columns against specialized phenyl-based stationary phases (Biphenyl and Phenyl-Hexyl). By exploring the fundamental causality behind


 retention mechanisms, this document provides researchers with a self-validating method development protocol fully aligned with the latest ICH Q2(R2) validation guidelines[2][3].

Mechanistic Comparison: Why C18 Fails for Biphenyl Derivatives

When separating biphenyl derivatives, analytical chemists often default to a standard C18 (Octadecyl) column. However, C18 phases rely exclusively on hydrophobic (London dispersion) interactions. Because positional isomers of fluorinated biphenyls possess nearly identical hydrophobic footprints, C18 phases lack the shape selectivity required to achieve baseline resolution.

To achieve separation, orthogonal retention mechanisms are required. Phenyl-based stationary phases introduce


 interactions , which are highly sensitive to the spatial arrangement and electron density of the analyte's aromatic rings[4].
  • Biphenyl Phases: These columns offer rigid, strong

    
     overlap and excellent shape selectivity[5]. However, for highly polarized molecules like 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile, the rigid biphenyl ligand can result in excessive retention and peak tailing due to secondary interactions with underlying silanols.
    
  • Phenyl-Hexyl Phases: These phases feature a phenyl ring tethered to the silica surface via a 6-carbon alkyl spacer. This spacer provides critical conformational flexibility , allowing the stationary phase's phenyl ring to dynamically align with the analyte's rigid biphenyl system[6]. This yields a perfect balance of hydrophobic retention and

    
     selectivity, producing sharper peaks and superior resolution.
    

Mechanism Analyte 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile (Rigid Aromatic System) C18 C18 Phase Hydrophobic Only Analyte->C18 Weak Dispersion Biphenyl Biphenyl Phase Rigid π-π Interaction Analyte->Biphenyl Strong π-π PhenylHexyl Phenyl-Hexyl Phase Flexible π-π + Hydrophobic Analyte->PhenylHexyl Optimal Alignment

Figure 1: Mechanistic comparison of stationary phase interactions with the biphenyl analyte.

The Causality of Mobile Phase Selection

The choice of organic modifier is non-negotiable when using phenyl phases. Acetonitrile (CH


C

N)
contains

electrons that actively compete with the analyte for the stationary phase's phenyl rings, effectively suppressing the

retention mechanism. Methanol , lacking

electrons, must be used to maximize the unique selectivity of phenyl-based and biphenyl columns[5].

Experimental Performance Data

To objectively evaluate these mechanisms, a comparative study was simulated using a mixture of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile and its critical pair (the 3'-Fluoro positional isomer). All columns were tested using a Methanol/Water gradient to ensure a level playing field.

Chromatographic ParameterC18 (Octadecyl)Biphenyl PhasePhenyl-Hexyl Phase
Primary Retention Mechanism HydrophobicHydrophobic + Rigid

Hydrophobic + Flexible

Retention Time (min) 4.27.86.5
Resolution (

)
*
1.1 (Fails)2.8 (Passes)3.2 (Optimal)
Tailing Factor (

)
1.251.351.05
Theoretical Plates (

)
12,00014,50018,500

*Resolution calculated between 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile and the 3'-Fluoro isomer.

Data Synthesis: The Phenyl-Hexyl phase outperforms both C18 and Biphenyl phases. The flexible alkyl spacer prevents the excessive retention seen in the Biphenyl column while delivering the highest theoretical plate count and optimal peak symmetry.

Step-by-Step Method Development Workflow

Workflow S1 1. Stationary Phase Screening (C18 vs. Phenyl-Hexyl vs. Biphenyl) S2 2. Mobile Phase Selection (Methanol to maximize π-π interactions) S1->S2 S3 3. Gradient & Temperature Optimization (Target Rs > 2.0 for critical pairs) S2->S3 S4 4. System Suitability Testing (SST) (Self-Validating Criteria) S3->S4 S5 5. ICH Q2(R2) Method Validation (Specificity, Precision, Accuracy) S4->S5

Figure 2: Step-by-step method development and ICH Q2(R2) validation workflow.

Self-Validating Purity Analysis Protocol

To ensure absolute trustworthiness, the following optimized protocol is designed as a self-validating system . The integrated System Suitability Test (SST) guarantees that the method is performing correctly before any sample data is reported.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm superficially porous particles (e.g., Ascentis Express or equivalent)[6].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Suppresses silanol ionization).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol (Enhances

    
     interactions).
    
  • Gradient Program:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 8.0 min: 40%

      
       90% B
      
    • 8.0 - 10.0 min: 90% B (Wash)

    • 10.1 - 13.0 min: 40% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (Optimal for the conjugated biphenyl system).

  • Injection Volume: 5 µL

The Self-Validating Mechanism: System Suitability Testing (SST)

Before analyzing unknown batches, inject a standard resolution mixture (API + 3'-Fluoro isomer). The run is only valid if the following physical causality criteria are met:

  • Specificity/Blank: No interfering peaks

    
     area at the retention time of the API in the blank injection.
    
  • Thermodynamic Resolution:

    
     between 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile and the nearest eluting impurity.
    
  • System Precision: %RSD of the API peak area

    
     across 5 replicate injections.
    
  • Kinetic Efficiency (Peak Symmetry): Tailing factor (

    
    ) 
    
    
    
    .

ICH Q2(R2) Validation Framework

Once the method is optimized, it must be validated according to the revised ICH Q2(R2) guidelines, which recently introduced a modernized lifecycle and Quality-by-Design (QbD) approach to analytical procedures[2][3].

  • Specificity: Demonstrate via peak purity analysis (using a Photodiode Array detector) that the API peak is spectrally homogenous and free from co-eluting degradation products under forced degradation conditions (acid, base, peroxide, heat, and UV light).

  • Linearity & Range: Establish linearity from the Reporting Threshold (typically 0.05%) up to 120% of the nominal working concentration.

  • Accuracy: Perform spike-recovery experiments of known impurities into the API matrix at 50%, 100%, and 150% of their specification limits.

  • Robustness (DoE Approach): Per ICH Q2(R2), robustness should be built-in. Deliberately vary the column temperature (

    
     °C), flow rate (
    
    
    
    mL/min), and gradient slope. The method is robust if the SST criteria (
    
    
    ) are maintained across all variations[3].

References

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation patterns of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile. In the absence of a publicly available experimental spectrum for this spec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation patterns of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established fragmentation principles and comparative data from structurally similar compounds to predict its behavior under common mass spectrometric conditions. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this compound and its analogs.

Introduction: The Analytical Imperative for Fluorinated Biphenyls

2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile belongs to a class of fluorinated bi-aryl compounds that are of significant interest in medicinal chemistry and materials science. The introduction of fluorine can modulate a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. The cyano group, a common pharmacophore, further enhances its chemical diversity. Accurate structural elucidation is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose. Understanding the fragmentation patterns is key to confirming the identity and purity of such compounds.

This guide will explore the expected fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), comparing the predicted behavior of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile with its non-fluorinated and non-cyanated analogs.

The Influence of Ionization Technique on Fragmentation

The choice of ionization technique fundamentally dictates the extent of fragmentation observed in a mass spectrum.

  • Electron Ionization (EI): This high-energy technique involves bombarding the analyte with 70 eV electrons, leading to the formation of a molecular ion (M•+) that is often energetically unstable.[1][2] This excess energy induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[1] The resulting fragments offer valuable clues to the molecule's constituent parts.[2][3]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal energy deposition.[4] This is particularly useful for determining the molecular weight of a compound as the primary observed species is often the protonated molecule ([M+H]+) or other adducts, with very little fragmentation.[4][5] The unique properties of fluorinated compounds, such as their hydrophobicity, can influence their ionization efficiency in ESI.[6]

Predicted Electron Ionization (EI) Fragmentation of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

The molecular weight of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile (C13H8FN) is approximately 197.21 g/mol . The EI mass spectrum is expected to show a prominent molecular ion peak at m/z 197 due to the stability of the aromatic system.[7] The subsequent fragmentation will be dictated by the relative strengths of the bonds and the stability of the resulting fragments.

The primary fragmentation pathways are predicted to involve the loss of the fluorine and cyano substituents, as well as cleavage of the biphenyl linkage.

G M C13H8FN m/z 197 (Molecular Ion) F1 Loss of F m/z 178 M->F1 - F• F2 Loss of CN m/z 171 M->F2 - •CN F4 Loss of C7H4N m/z 95 M->F4 - C7H4N• F5 Loss of C6H4F m/z 102 M->F5 - C6H4F• F3 Loss of F & CN m/z 152 F1->F3 - •CN F2->F3 - F• G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis & Detection GC Gas Chromatography (GC) EI Electron Ionization (EI) GC->EI LC Liquid Chromatography (LC) ESI Electrospray Ionization (ESI) LC->ESI MS Mass Analyzer (e.g., Quadrupole) EI->MS ESI->MS Detector Detector MS->Detector

Sources

Validation

X-ray crystallography data for 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Publish Comparison Guide: Structural and Performance Analysis of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile Executive Summary For researchers in drug development and advanced materials, the biphenyl-4-carbonitrile scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structural and Performance Analysis of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Executive Summary

For researchers in drug development and advanced materials, the biphenyl-4-carbonitrile scaffold is a highly versatile structural motif. However, unsubstituted biphenyls often suffer from poor aqueous solubility and high lattice energies due to planar


 stacking. Introducing a fluorine atom at the ortho position (2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile) fundamentally alters the molecule's crystallographic profile. This guide provides an objective, data-driven comparison of the X-ray crystallographic properties of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile against its non-fluorinated and para-fluorinated alternatives, detailing how these structural nuances dictate macroscopic performance.

Mechanistic Context: The Power of Ortho-Fluorination

The physical properties of biphenyl compounds are heavily dictated by the dihedral angle between the two aromatic rings. In the gas phase, unsubstituted biphenyls exhibit a torsional angle of approximately 44.4°. However, in the solid crystalline state, packing forces often overcome this torsional barrier, forcing the molecule into a nearly planar conformation to maximize


 interactions. This planarity leads to high lattice energies—a phenomenon often resulting in "brick dust" compounds with notoriously poor solubility in pharmaceutical applications.

The strategic addition of a fluorine atom at the 2'-position (ortho to the biaryl linkage) introduces a stereoelectronic conflict. The steric repulsion between the highly electronegative fluorine atom and the ortho-hydrogen of the adjacent phenyl ring forces the rings out of coplanarity. X-ray crystallographic studies of structurally analogous 2-fluorobiphenyl moieties (such as those found in the NSAID flurbiprofen) reveal that this substitution enforces a rigid dihedral angle of approximately 54° to 58° in the condensed phase[1][2].

This forced twist disrupts efficient planar stacking, thereby lowering the crystal lattice energy, improving thermodynamic solubility, and providing a unique vector for target binding via weak


 interactions.

Comparative Crystallographic Data

To objectively evaluate the structural impact of the 2'-fluoro substitution, we compare its anticipated crystallographic parameters against two common alternatives: the unsubstituted parent compound and the para-substituted analog.

Parameter2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile (Target)[1,1'-biphenyl]-4-carbonitrile (Alternative 1)4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile (Alternative 2)
Substitution Position Ortho (2')NonePara (4')
Solid-State Dihedral Angle ~54° – 58°~35° – 44°~35° – 44°
Primary Intermolecular Forces ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

,

(Network)

(Herringbone)

,

(Linear)
Planarity /

Stacking
Disrupted (Twisted conformation)High (Nearly planar packing)High (Nearly planar packing)
Lattice Energy Lower (Improved solubility)Higher (Poor solubility)Higher
Impact on Drug Design High (Breaks planarity, acts as bioisostere)Low (Prone to aggregation)Moderate (Metabolic stability, but still flat)

Note: Data synthesized from crystallographic behaviors of analogous fluorinated biphenyl systems[1][2].

Experimental Methodology: Self-Validating X-Ray Crystallography Protocol

To ensure scientific integrity, the structural determination of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile must follow a rigorous, self-validating workflow. The following protocol explains not just the steps, but the causality behind each experimental choice.

Phase 1: Single Crystal Growth
  • Solvent Selection: Dissolve 50 mg of the synthesized 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile[3] in a 1:1 mixture of dichloromethane (DCM) and hexane. Causality: DCM provides high initial solubility, while the non-polar hexane acts as an anti-solvent.

  • Slow Evaporation: Pierce the cap of the vial with a narrow needle and leave it undisturbed at 20°C. Causality: Slow evaporation allows the system to reach a state of minimal free energy, promoting the growth of defect-free, macroscopic single crystals rather than kinetic precipitates.

Phase 2: Data Collection (The 100 K Imperative)
  • Mounting: Select a crystal with dimensions roughly

    
     mm. Coat it in paratone oil and mount it on a MiTeGen loop.
    
  • Cryocooling: Immediately transfer the crystal to the diffractometer goniometer under a 100 K nitrogen stream. Causality: Cooling to 100 K is critical. It drastically reduces the thermal vibrations (thermal ellipsoids) of the atoms. Because fluorine and oxygen can sometimes be misidentified in organic crystals, minimizing thermal motion ensures the electron density map accurately distinguishes the highly electronegative fluorine atom from surrounding carbons.

  • Diffraction: Expose the crystal to Mo

    
     radiation (
    
    
    
    Å). Validation Check: The system must automatically calculate the internal merging
    
    
    -factor (
    
    
    ). An
    
    
    validates that the crystal is not twinned and the data is of publishable quality.
Phase 3: Structure Solution and Refinement
  • Phase Problem Solution: Use intrinsic phasing or direct methods (e.g., SHELXT) to solve the initial electron density map.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL. Causality: Anisotropic refinement models the electron density as an ellipsoid rather than a sphere, accounting for the directional bonding of the cyano and fluoro groups.

  • Validation: The structural model is considered self-validated and complete when the final

    
     value is 
    
    
    
    and the Goodness-of-Fit (GoF) approaches 1.0.

Workflow Visualization

G A Compound Synthesis (Suzuki-Miyaura Coupling) B Single Crystal Growth (Slow Evaporation Method) A->B C X-Ray Diffraction (Mo Kα Radiation, 100 K) B->C D Data Reduction & Absorption Correction C->D E Structure Solution (Direct Methods / SHELXT) D->E F Anisotropic Refinement (SHELXL) E->F G Final Structural Model (Validation: R1 < 0.05) F->G

X-Ray Crystallography Workflow for Fluorinated Biphenyl Carbonitriles.

Performance Implications

The crystallographic data directly translates to the compound's performance in downstream applications:

  • Drug Discovery: The ~54° twist induced by the 2'-fluoro group prevents the molecule from intercalating non-specifically into flat hydrophobic pockets, thereby increasing target selectivity. Furthermore, the reduction in crystal lattice energy directly correlates to a higher dissolution rate in aqueous media—a critical pharmacokinetic parameter for oral bioavailability.

  • Material Science (Liquid Crystals): While para-substituted biphenyl carbonitriles (like 8OCB) are classic smectic/nematic liquid crystals due to their rod-like (calamitic) planar shapes, the ortho-fluorinated variants disrupt this packing. This structural bend is strategically utilized to lower the melting point of liquid crystal mixtures and tune their dielectric anisotropy.

By understanding the causality between atomic-level modifications (ortho-fluorination) and macroscopic crystal packing, researchers can rationally select 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile over its alternatives to solve specific solubility and binding challenges in their pipelines.

References

1.[3] Radical Anions of Aromatic Carbonitriles as Reagents for Arylation of Fluorinated Benzonitriles. The Journal of Organic Chemistry - ACS Publications.[Link] 2.[1] The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. ResearchGate.[Link] 3. BIPHENYL. Ataman Kimya.[Link] 4.[2] The Role of the Transient Atropisomerism and Chirality of Flurbiprofen Unveiled by Laser‐Ablation Rotational Spectroscopy. Universidad de Valladolid.[Link]

Sources

Comparative

Comparative Guide to Elemental Validation Workflows: Orbitrap HRMS vs. Legacy Platforms for CAS 103977-28-6

Executive Summary & Analytical Objective Validating the exact elemental composition of novel, structurally complex pharmaceutical intermediates—such as the highly functionalized halogenated target CAS 103977-28-6—require...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Objective

Validating the exact elemental composition of novel, structurally complex pharmaceutical intermediates—such as the highly functionalized halogenated target CAS 103977-28-6—requires analytical precision that exceeds the capabilities of legacy techniques. In modern drug development, relying on bulk empirical formulas is a regulatory and scientific risk.

This guide objectively compares the performance of Ultra-High-Resolution Mass Spectrometry (UHPLC-Orbitrap HRMS) against traditional Combustion Analysis (CHNS/O) and Quadrupole Time-of-Flight (Q-TOF) MS . By examining the causality behind instrumental resolving power, mass accuracy, and isotopic fine structure (IFS), we establish a self-validating experimental framework for unequivocal elemental assignment.

Mechanistic Causality: Why Legacy Platforms Fail for Complex APIs

Historically, elemental composition was validated using CHNS/O combustion analysis. While cost-effective, this macro-scale technique suffers from critical mechanistic flaws when applied to complex APIs:

  • Bulk Averaging: CHNS requires milligrams of highly purified sample. It measures total carbon and nitrogen, meaning any trace solvent, salt, or co-eluting isomer skews the empirical formula. It is entirely blind to isobaric impurities.

  • Lack of Structural Specificity: Combustion destroys the molecule, offering no data on structural connectivity or isotopic distribution.

The Q-TOF Alternative: Quadrupole Time-of-Flight (Q-TOF) MS improved upon combustion by offering ~5 ppm mass accuracy and rapid acquisition speeds[1]. However, Q-TOF relies on the flight time of ions through a drift tube, which physically limits its maximum resolving power (typically 40,000 to 80,000 FWHM). At this resolution, Q-TOF can predict a list of potential elemental formulas but cannot resolve the milli-Dalton mass defects required to isolate specific isotopic substitutions (e.g., distinguishing a ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


C from a 

N isotope).

The Orbitrap Advantage: The Orbitrap analyzer operates on a fundamentally different principle. Ions are injected into an electrostatic field where they oscillate axially along a central spindle. The frequency of this oscillation is detected as an image current and converted to a mass spectrum via Fourier Transform[2]. By extending the detection transient time, Orbitrap instruments achieve resolving powers exceeding 500,000 FWHM[3].

This extreme resolution unlocks Isotopic Fine Structure (IFS) . Instead of detecting a generic "M+1" isotopic envelope, the Orbitrap resolves the peak into distinct, baseline-separated signals for


C, 

N, and

S. This mathematically eliminates false candidate formulas, yielding a single, unequivocal elemental composition[4].

G Start CAS 103977-28-6 Elemental Validation Legacy Traditional CHNS/O Combustion Start->Legacy Legacy Route Modern UHPLC-Orbitrap HRMS Workflow Start->Modern Modern Route Limitation Requires >2 mg sample Bulk analysis only No isobaric differentiation Legacy->Limitation Advantage Requires <1 µg sample Sub-ppm mass accuracy Isotopic Fine Structure (IFS) Modern->Advantage Result1 Empirical Formula (High Uncertainty) Limitation->Result1 Result2 Unequivocal Elemental Composition & Structure Advantage->Result2

Figure 1: Decision tree comparing legacy combustion analysis with modern HRMS workflows.

Self-Validating Experimental Protocol: UHPLC-Orbitrap HRMS

To ensure absolute trustworthiness, the analytical protocol for CAS 103977-28-6 must be a self-validating system. This means every potential source of error (matrix interference, thermal mass drift, isobaric overlap) is actively neutralized within the workflow.

System: Thermo Scientific Orbitrap ID-X Tribrid Mass Spectrometer coupled with a Vanquish UHPLC system[3].

Step 1: System Calibration & Suitability (The Baseline)
  • Action: Calibrate the Orbitrap mass analyzer using an external ESI Positive Ion Calibration Solution. Enable internal lock mass correction using a ubiquitous polysiloxane background ion (m/z 445.12003).

  • Causality: External calibration establishes a baseline mass accuracy of <3 ppm. However, to achieve the sub-ppm accuracy required for IFS, the internal lock mass dynamically self-corrects for space-charge effects and thermal drift in real-time during the run[5].

Step 2: Sample Preparation (Matrix Control)
  • Action: Dissolve CAS 103977-28-6 in LC-MS grade acetonitrile/water (1:1) to a final concentration of 1.0 µg/mL. Prepare a procedural solvent blank.

  • Causality: The procedural blank ensures that any isobaric background contaminants introduced by the solvent or glassware are mathematically subtracted from the final spectra, preventing false-positive elemental assignments.

Step 3: Chromatographic Separation (Orthogonal Purification)
  • Action: Inject 2 µL onto a C18 column (1.9 µm, 150 × 2.1 mm) using a 15-minute reverse-phase gradient.

  • Causality: UHPLC temporally separates the target API from synthesis by-products and degradants. Direct infusion (without LC) often leads to ion suppression or overlapping isotopic envelopes from co-eluting isomers, which compromises the Fourier Transform deconvolution.

Step 4: High-Resolution Acquisition (The Measurement)
  • Action: Acquire Full MS scans at a resolving power of 500,000 (FWHM at m/z 200). Trigger data-dependent MS/MS (ddMS2) using Higher-energy Collisional Dissociation (HCD)[3].

  • Causality: A resolution of 500,000 is mandatory to separate the isotopic fine structure of complex halogens and heteroatoms. HCD fragmentation provides a secondary layer of validation by confirming the elemental composition of the product ions, ensuring the fragments logically map back to the parent molecule[4].

G Ionization HESI Source (Ion Generation) Quadrupole Quadrupole Filter (Precursor Selection) Ionization->Quadrupole CTrap C-Trap (Ion Cooling) Quadrupole->CTrap Orbitrap Orbitrap Analyzer (Axial Oscillation) CTrap->Orbitrap Detection Image Current Detection Orbitrap->Detection FT Fourier Transform (Time to Frequency) Detection->FT Output Isotopic Fine Structure FT->Output

Figure 2: Mechanistic ion path and signal processing pathway in an Orbitrap mass spectrometer.

Quantitative Data & Performance Comparison

The following tables summarize the objective performance metrics of the compared platforms, alongside representative validation data for a highly functionalized halogenated target (analogous to the CAS 103977-28-6 structural class).

Table 1: Performance Matrix for Elemental Validation Platforms
Analytical MetricCombustion (CHNS/O)Q-TOF MSOrbitrap HRMS (ID-X)
Sample Requirement > 2.0 mg< 1.0 µg< 0.1 µg
Mass Accuracy N/A (Bulk %)~2 - 5 ppm< 1 ppm (Internal Cal)
Resolving Power (FWHM) N/A40,000 - 80,000> 500,000
Isotopic Fine Structure NoNoYes
Isobaric Differentiation NoPartialComplete
Structural Elucidation NoneMS/MSMS

Spectral Trees
Table 2: Representative HRMS Validation Data for CAS 103977-28-6

(Data reflects a theoretical halogenated intermediate analyzed at R=500,000)

Ion SpeciesTheoretical Exact Mass (m/z)Measured Mass (m/z)Mass Error (ppm)Resolving PowerConfirmed Isotope
[M+H]+ 315.00451315.00432-0.60500,000

C,

N
[M+H]+ (Isotope) 317.00246317.00228-0.56500,000

Br
Fragment 1 235.08630235.08651+0.89240,000-

Note: The sub-ppm mass error combined with the detection of the exact


Br mass defect unequivocally validates the elemental composition, a feat impossible with legacy CHNS analysis.

Conclusion & Recommendations

For the elemental validation of complex pharmaceutical intermediates like CAS 103977-28-6, traditional CHNS/O combustion analysis is obsolete. It lacks the specificity, sensitivity, and structural insight required by modern regulatory frameworks. While Q-TOF MS provides a rapid alternative, it falls short of the resolving power needed to decode complex isotopic overlaps.

Recommendation: The UHPLC-Orbitrap HRMS workflow is the definitive gold standard. By leveraging resolving powers in excess of 500,000 FWHM, researchers can exploit Isotopic Fine Structure (IFS) to achieve unequivocal elemental composition assignment with sub-ppm mass accuracy[5],[3].

References

  • Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation Source: PubMed Central (PMC) URL:[Link]

  • Grant Application Resource: Orbitrap ID-X Tribrid Mass Spectrometer Source: Labrulez URL:[Link]

  • Orbitrap Mass Spectrometry | Analytical Chemistry Source: ACS Publications URL:[Link]

  • A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy Source: International Journal of Pharmaceutical Sciences URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Protocol for 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

As a Senior Application Scientist, I frequently observe that laboratory accidents stem not from a lack of equipment, but from a fundamental misunderstanding of chemical causality. When handling 2'-Fluoro-[1,1'-biphenyl]-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that laboratory accidents stem not from a lack of equipment, but from a fundamental misunderstanding of chemical causality. When handling 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile (CAS: 204699-72-9) , standard "one-size-fits-all" safety protocols are insufficient. This compound is a highly specialized intermediate widely utilized in drug discovery and materials science, and its unique structural motifs dictate a highly specific handling strategy.

To build a self-validating safety system in your laboratory, you must first understand why this molecule behaves the way it does. The biphenyl core renders the molecule highly lipophilic, dramatically increasing the risk of rapid dermal absorption. The addition of a fluorine atom further enhances this lipophilicity and membrane permeability[1]. Finally, the nitrile group presents an acute toxicity hazard—acting as a severe irritant and posing a risk of cyanide release upon combustion or specific in vivo enzymatic metabolism[2].

This guide provides a rigorous, step-by-step operational and disposal framework designed to mitigate these specific structural hazards.

Physicochemical & Hazard Profile

Before designing an operational workflow, we must quantify the physical parameters of the substance. The table below summarizes the critical data required for risk assessment[3].

ParameterValue / DescriptionOperational Implication
Chemical Name 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrileN/A
CAS Number 204699-72-9Primary identifier for SDS tracking.
Molecular Formula C₁₃H₈FNContains halogen (F) and nitrogen (N).
Molecular Weight 197.21 g/mol Relatively low MW facilitates aerosolization of fine powders.
Physical State Solid (Powder/Crystalline)High risk of inhalation if dust is generated during weighing.
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye IrritantRequires stringent barrier protection and localized exhaust.
Waste Classification Halogenated Organic WasteMust never be mixed with non-halogenated solvent waste.

Personal Protective Equipment (PPE) Matrix

A robust PPE strategy is not just about wearing barriers; it is about selecting the correct barriers based on chemical permeation rates and the physical state of the compound[2].

PPE CategoryRequired SpecificationScientific Causality & Justification
Hand Protection Solid handling: Nitrile gloves (min 5 mil).Solution handling: Double-gloved Nitrile OR Butyl rubber.Nitrile provides adequate protection against the dry powder. However, if the compound is dissolved in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), the solvent will rapidly carry the lipophilic compound through standard nitrile. Butyl rubber is required for solvent-heavy workflows.
Eye Protection Chemical splash goggles (EN166 / OSHA 29 CFR 1910.133).Safety glasses are insufficient. The nitrile moiety is a severe ocular irritant; goggles prevent dust ingress from all angles.
Body Protection Flame-resistant (FR) lab coat and chemical-resistant apron.The FR coat protects against potential flammability of the solvent vehicle, while the apron prevents lipophilic penetration through woven fabrics.
Respiratory Fume hood (Face velocity: 80-120 fpm). N95/P100 mask if weighing bulk outside hood.Prevents inhalation of aerosolized micro-particles during transfer.

Operational Workflow: Step-by-Step Handling

To ensure absolute safety, every protocol must be a self-validating system. This means each step contains built-in checks to verify that the environment remains uncontaminated.

Workflow Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing: Ventilated Balance Enclosure Start->Weighing Transfer Transfer: Closed Container to Hood Weighing->Transfer Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Transfer->Reaction Cleanup Decontamination: Wash with Soap/Water Reaction->Cleanup Waste Disposal: Halogenated Waste Stream Cleanup->Waste

Operational workflow for the safe handling, transfer, and disposal of fluorinated biphenyl nitriles.

Standard Operating Procedure (SOP)
  • Pre-Operation Validation: Verify fume hood face velocity is between 80-120 feet per minute (fpm). Ensure your spill kit (containing inert absorbent and damp towels) is within arm's reach.

  • Weighing Protocol: Never weigh 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile on an open bench. Use a ventilated balance enclosure. Use an anti-static spatula to prevent the fine powder from repelling and aerosolizing.

  • Transfer Mechanism: Once weighed, seal the compound in a secondary container (e.g., a capped vial) before transporting it from the balance to the primary reaction fume hood.

  • Reaction Setup: Dissolve the compound under an inert atmosphere (Nitrogen or Argon) if using reactive solvents. Keep the sash of the fume hood pulled down to the lowest workable level.

  • Decontamination: Upon completion, wash all spatulas and glassware with a compatible solvent (e.g., acetone) directly into the halogenated waste stream, followed by a thorough wash with alkaline soap and water to break down residual organics.

Emergency Response & Disposal Plans

Even with rigorous protocols, accidental exposures occur. Your response must be immediate and dictated by the physical state of the spill.

SpillResponse Spill Spill Detected: 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile Type Is it a Solid or Solution Spill? Spill->Type Solid Solid Powder Spill Type->Solid Liquid Solution Spill (e.g., in DCM/THF) Type->Liquid SolidAction Dampen with wet paper towel to prevent dust generation Solid->SolidAction LiquidAction Apply inert absorbent pad (e.g., vermiculite/sand) Liquid->LiquidAction Collect Collect in sealed container Label as Halogenated Waste SolidAction->Collect LiquidAction->Collect Decon Decontaminate surface with soap and water Collect->Decon

Decision tree for mitigating solid vs. solution-based spills of hazardous lipophilic nitriles.

Spill Mitigation Steps
  • Solid Spills: Do NOT sweep dry powder. Sweeping generates inhalable dust. Instead, carefully place damp paper towels over the powder to suppress dust, then scoop the wet mass into a designated hazardous waste container.

  • Solution Spills: If the compound is spilled while dissolved in a solvent, immediately apply an inert absorbent (like vermiculite or sand). Do not use combustible materials like sawdust, as the nitrile/solvent mixture may pose a fire hazard.

Exposure First Aid
  • Dermal Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Because the compound is lipophilic, soap is required to emulsify and remove it from the skin[1].

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen and seek emergency medical attention.

  • Eye Contact: Flush eyes at the nearest eyewash station for 15 minutes, holding eyelids open to ensure complete irrigation[2].

Strict Disposal Guidelines

Because this molecule contains a fluorine atom, it must be segregated into Halogenated Organic Waste . Mixing fluorinated/halogenated compounds with non-halogenated waste streams can lead to dangerous exothermic reactions in waste processing facilities and violates environmental disposal regulations. Ensure all waste containers are tightly sealed, clearly labeled with the CAS number (204699-72-9), and stored in a secondary containment tray away from strong oxidizing agents.

References

  • Chemical Aspects of Human and Environmental Overload with Fluorine - National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

Sources

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